Thiazol-5-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAIIATLGUTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602276 | |
| Record name | 1,3-Thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77075-76-4 | |
| Record name | 1,3-Thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
aromaticity and electronic structure of thiazol-5-ol
An In-Depth Technical Guide to the Aromaticity and Electronic Structure of Thiazol-5-ol
Abstract
Thiazole-5-ol and its corresponding tautomers represent a critical scaffold in medicinal chemistry and materials science.[1][2] Their biological activity and physicochemical properties are intrinsically linked to a delicate tautomeric equilibrium that dictates their electronic structure and degree of aromaticity.[3][4] This guide provides a comprehensive exploration of the thiazol-5-ol system, moving beyond a simple description to explain the underlying causality of its behavior. We will dissect the tautomeric landscape, quantify the aromaticity of each form using established computational indices, and provide field-proven protocols for researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile heterocyclic system.
The Decisive Influence of Tautomerism
Unlike many simple aromatic heterocycles, thiazol-5-ol does not exist as a single, static entity. It is in a dynamic equilibrium with its keto tautomers, primarily thiazol-5(4H)-one and, to a lesser extent, thiazol-5(2H)-one.[5][6] This phenomenon, known as keto-enol tautomerism, is the single most important factor governing the molecule's properties.[7][8] The position of this equilibrium determines which structural isomer is predominant under given conditions, thereby defining the system's electronic distribution, reactivity, and potential for intermolecular interactions.
The interconversion involves the migration of a proton and a corresponding shift in double bonds.[8] The relative stability of these tautomers is not constant; it is highly sensitive to the molecular environment, particularly the polarity of the solvent.
-
In Nonpolar Solvents: The enol form (thiazol-5-ol) is often stabilized. In some systems, this is due to the formation of intramolecular hydrogen bonds that favor the enol configuration.[7][9]
-
In Polar Protic Solvents: Polar solvents like water or methanol can form hydrogen bonds with the keto form's carbonyl group and the enol's hydroxyl group, often shifting the equilibrium. For many related systems, the keto tautomer is favored in polar aprotic solvents like DMSO.[5][10]
Understanding this equilibrium is paramount because the tautomers possess fundamentally different characteristics:
-
Thiazol-5-ol (Enol): Features a hydroxyl group on a fully unsaturated, potentially aromatic ring.
-
Thiazol-5(4H)-one (Keto): Contains a carbonyl group and a saturated sp³-hybridized carbon at the 4-position, disrupting the cyclic π-conjugation.
Caption: Tautomeric equilibrium of thiazol-5-ol.
Quantifying Aromaticity: A Tale of Two Tautomers
Aromaticity is a critical concept associated with cyclic, planar molecules that exhibit enhanced stability due to delocalized π-electrons.[11] Thiazoles are generally considered aromatic, a property evidenced by their NMR chemical shifts and delocalized electronic structure.[12][13] However, for thiazol-5-ol, aromaticity is conditional upon its tautomeric state. The enol form possesses a continuous ring of p-orbitals, fulfilling the criteria for aromaticity, while the keto forms, with their sp³-hybridized ring carbon, break this conjugation.
To move from a qualitative description to a quantitative assessment, we employ computational indices of aromaticity.
Geometric Criterion: HOMA (Harmonic Oscillator Model of Aromaticity)
The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system.[14] A value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic, bond-alternating system.
-
Thiazol-5-ol (Enol): Calculations on this form are expected to yield a high HOMA value, indicating significant bond length equalization and, therefore, a high degree of aromaticity.
-
Thiazol-5(4H)-one (Keto): The presence of distinct C-C single and C=C double bonds, along with the sp³ center, leads to a HOMA value approaching zero, classifying it as non-aromatic.[15]
Magnetic Criterion: NICS (Nucleus-Independent Chemical Shift)
The NICS index is a powerful magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically 1 Å above the ring's geometric center (denoted as NICS(1)zz).[11] A large negative value indicates a strong diatropic ring current, a hallmark of aromaticity. Conversely, a value near zero or a positive value suggests non-aromaticity or anti-aromaticity, respectively.[14]
-
Thiazol-5-ol (Enol): This tautomer is predicted to have a significantly negative NICS(1)zz value, confirming the presence of an aromatic ring current.
-
Thiazol-5(4H)-one (Keto): The disrupted π-system is incapable of sustaining a ring current, resulting in a NICS(1)zz value close to zero.
| Tautomer | Predicted HOMA | Predicted NICS(1)zz (ppm) | Aromatic Character |
| Thiazol-5-ol (Enol) | Close to 1 | Highly Negative (e.g., -10 to -15) | Aromatic |
| Thiazol-5(4H)-one (Keto) | Close to 0 | Near Zero | Non-Aromatic |
Table 1: Predicted aromaticity indices for the major tautomers of thiazol-5-ol.
Delving into the Electronic Structure
The electronic landscape of each tautomer, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), dictates its reactivity.
-
Thiazol-5-ol (Enol Form): The π-system is delocalized over the entire ring. The HOMO is typically a π-orbital with significant contributions from the electron-rich sulfur atom and the C4=C5 double bond. The LUMO is a π* orbital, making the ring susceptible to electrophilic attack, often at the electron-rich C5 position.[16] The oxygen's lone pairs also contribute to the overall electron density of the ring.
-
Thiazol-5(4H)-one (Keto Form): The electronic structure is more localized. The system behaves more like an enamide or a vinylogous amide. The HOMO is often localized on the N-C=C moiety, while the LUMO is centered on the C=O carbonyl group. This makes the α-carbon (C4) susceptible to nucleophilic attack and the carbonyl oxygen a prime site for protonation or hydrogen bonding.
Methodologies for Investigation
Trustworthy scientific claims require robust and verifiable methodologies. Here, we outline standard protocols for the computational and experimental analysis of the thiazol-5-ol system.
Computational Protocol: A Self-Validating Workflow
Density Functional Theory (DFT) is the workhorse for accurately predicting the properties of such systems.[17][18]
Step-by-Step Workflow:
-
Structure Preparation: Build the 3D structures of all relevant tautomers (enol, keto-4H, keto-2H) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer.
-
Rationale: This step finds the lowest energy conformation of each molecule.
-
Method: DFT using a functional like B3LYP with a basis set such as 6-311+G(d,p) is a common and reliable choice.[17] Include a solvent model (e.g., PCM) to simulate different environments.
-
-
Vibrational Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.
-
Rationale (Self-Validation): This is a critical step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[17] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy comparisons.
-
-
Property Calculation: Using the validated minimum-energy structures, perform single-point energy calculations to determine:
-
Relative Energies: Compare the energies of the tautomers to predict their relative populations.
-
NICS Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the desired point (e.g., 1 Å above the ring center) to obtain the NICS(1)zz value.[19]
-
Bond Lengths: Extract the bond lengths from the optimized geometry to calculate the HOMA index.
-
-
Orbital and MESP Analysis: Generate molecular orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP or MESP) map to visualize regions of high and low electron density, which indicate sites for electrophilic and nucleophilic attack.[20]
Caption: Computational workflow for analyzing thiazol-5-ol.
Experimental Validation via Spectroscopy
Computational predictions must be grounded in experimental reality. Spectroscopy is the primary tool for this validation.
-
¹H and ¹³C NMR Spectroscopy: This is the most direct method to observe the tautomeric equilibrium.[21][22]
-
Keto Form: Expect a signal for the sp³-hybridized CH₂ group at C4 in the upfield region of the ¹H NMR spectrum (typically 3.5-4.5 ppm). The ¹³C spectrum will show a characteristic carbonyl signal (>180 ppm) and an aliphatic carbon signal.
-
Enol Form: The C4-H proton signal will be in the aromatic region (7-8 ppm), and the hydroxyl proton (OH) will appear as a broad singlet whose position is solvent-dependent. The ¹³C spectrum will show only sp²-hybridized carbons in the ring.
-
Equilibrium: In many cases, if the interconversion is slow on the NMR timescale, signals for both tautomers will be visible. The integration of these signals can be used to determine the equilibrium constant in a given solvent.[21]
-
-
UV-Visible Spectroscopy: The electronic transitions differ between the tautomers.[23][24] The conjugated π-system of the enol form typically absorbs at a longer wavelength (a π → π* transition) compared to the more localized system in the keto form (often an n → π* transition).[24] By measuring the spectra in solvents of varying polarity, one can observe shifts in the absorption maxima that correspond to shifts in the tautomeric equilibrium.[6]
Implications for Drug Discovery and Development
The dual nature of thiazol-5-ol has profound consequences for its application as a pharmacophore.
-
Receptor Binding: The shape, aromaticity, and hydrogen bonding capabilities of the dominant tautomer will dictate how the molecule fits into a protein's binding pocket. The enol form can act as a hydrogen bond donor (OH) and acceptor (N), while the keto form presents a strong hydrogen bond acceptor (C=O) and a different steric profile.
-
Physicochemical Properties: The tautomeric ratio influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the greater polarity of the keto form can affect its solubility and membrane permeability compared to the less polar enol form.
-
Metabolic Stability: The reactive sites on each tautomer differ. The electron-rich aromatic ring of the enol form might be susceptible to oxidative metabolism, whereas the keto form might undergo different metabolic transformations.
Conclusion
Thiazol-5-ol is not a single molecule but a dynamic system whose identity is defined by a tautomeric equilibrium. The enol tautomer, thiazol-5-ol, is an aromatic species, a property that is lost upon conversion to its non-aromatic keto forms. This switch in aromaticity and electronic structure is highly sensitive to the surrounding environment. For any researcher or drug developer working with this scaffold, a thorough understanding and characterization of this tautomeric behavior using both computational and spectroscopic methods are not merely academic exercises—they are essential prerequisites for rational design and predictable outcomes.
References
As a Senior Application Scientist, I have curated this list to provide authoritative and verifiable sources for the claims and protocols described herein.
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 10, 2026, from [Link]
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A Theoretical Study on the Aromaticity of Thiadiazoles and Related Compounds. (2001). ResearchGate. Retrieved February 10, 2026, from [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI. Retrieved February 10, 2026, from [Link]
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Thiazole. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
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Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2021). PLOS ONE. Retrieved February 10, 2026, from [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 10, 2026, from [Link]
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Biological Potential of Thiazole Derivatives of Synthetic Origin. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Retrieved February 10, 2026, from [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved February 10, 2026, from [Link]
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Thiazole Ring—A Biologically Active Scaffold. (2022). MDPI. Retrieved February 10, 2026, from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research. Retrieved February 10, 2026, from [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved February 10, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 10, 2026, from [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved February 10, 2026, from [Link]
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Aromaticity Concepts Derived from Experiments. (2021). MDPI. Retrieved February 10, 2026, from [Link]
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(PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health. Retrieved February 10, 2026, from [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
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Modern Criteria of Aromaticity for Organometallic Compounds. (2021). INEOS OPEN. Retrieved February 10, 2026, from [Link]
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Aromaticity indices values for studied model compounds. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Thiazole. (n.d.). Britannica. Retrieved February 10, 2026, from [Link]
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CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]
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Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][16][25]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008). PubMed. Retrieved February 10, 2026, from [Link]
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Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. Retrieved February 10, 2026, from [Link]
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Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (2024). National Institutes of Health. Retrieved February 10, 2026, from [Link]
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Three Queries about the HOMA Index. (2019). ACS Publications. Retrieved February 10, 2026, from [Link]
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Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]
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Calculated HOMA and NICS(1) zz values, and delocalization energies (E...). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Keto-enol tautomerism of 2-(4-fluorophenyl)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole. Spectroscopic studies. (2016). ResearchGate. Retrieved February 10, 2026, from [Link]
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Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (2014). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
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Thiazole. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Memristive Applications. (2024). MOST Wiedzy. Retrieved February 10, 2026, from [Link]
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5-(Thiazol-5-yl)thiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][16][25]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008). Semantic Scholar. Retrieved February 10, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Institutes of Health. Retrieved February 10, 2026, from [Link]
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Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
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Thiazolo(5,4-d)thiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Tautomerism | Definition, Types, Mechanism & Examples. (n.d.). Chemist Wizards. Retrieved February 10, 2026, from [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. (2022). ResearchGate. Retrieved February 10, 2026, from [Link]
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Tautomerism in Organic Chemistry | Explained by IITian. (2017). YouTube. Retrieved February 10, 2026, from [Link]
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An In-depth Technical Guide to the pKa and Acidity of Thiazol-5-ol in Aqueous Solution
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1] Among its derivatives, thiazol-5-ol presents a unique case study in acidity due to its complex tautomeric nature. Understanding the acid dissociation constant (pKa) of thiazol-5-ol is not merely an academic exercise; it is a critical parameter that dictates the molecule's ionization state at physiological pH, thereby governing its solubility, membrane permeability, and interaction with biological targets. This guide provides a comprehensive exploration of the acidity of thiazol-5-ol, delving into the underlying principles of its keto-enol tautomerism, established methodologies for pKa determination, and the influence of molecular substitution on its acidic properties. Detailed experimental and computational protocols are provided to equip researchers in drug discovery and development with the necessary tools to accurately characterize this important molecular property.
The Crucial Role of Tautomerism in Thiazol-5-ol Acidity
The acidity of thiazol-5-ol in an aqueous solution is intrinsically linked to its ability to exist as multiple, readily interconvertible constitutional isomers known as tautomers.[2] Specifically, it exhibits a keto-enol tautomerism, an equilibrium between the aromatic 'enol' form (thiazol-5-ol) and the non-aromatic 'keto' forms (thiazol-5(4H)-one and thiazol-5(2H)-one).[3][4]
The enol form possesses an acidic hydroxyl group, while the keto forms have acidic protons on the alpha-carbon.[5] The experimentally observed pKa is a macroscopic constant that reflects the ionization of the most acidic species in this tautomeric mixture. In most cases, the enol form is the primary contributor to the observed acidity, as the O-H bond is typically more acidic than the C-H bond adjacent to the carbonyl. The deprotonation of thiazol- D-ol results in a resonance-stabilized thiazolate anion, which is a key factor in its acidic nature.
The position of this equilibrium can be significantly influenced by the solvent.[4] In aqueous solutions, hydrogen bonding with water can stabilize both forms, but the precise equilibrium constant (KT = [keto]/[enol]) dictates the overall measured acidity.
Caption: Tautomeric equilibrium of thiazol-5-ol and its deprotonation.
Methodologies for pKa Determination
Accurate pKa determination is essential for building predictive structure-activity relationships (SAR) in drug discovery.[6] Several robust methods are available, each with distinct advantages. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly reliable and widely used method for pKa determination.[7] It directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.[8]
Expertise & Experience: The key to a successful potentiometric titration is ensuring the sample is fully dissolved and maintaining a constant ionic strength throughout the experiment. Using a co-solvent may be necessary for poorly soluble compounds, but this requires extrapolation to determine the pKa in a purely aqueous environment. Purging the solution with an inert gas like nitrogen is critical to prevent the dissolution of atmospheric CO₂, which can interfere with measurements at higher pH values.[7]
Detailed Protocol: Potentiometric pKa Determination
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[8]
-
Sample Preparation: Accurately weigh and dissolve the thiazol-5-ol derivative in ionic strength-adjusted water (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1 mM.[8] If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the final percentage should be kept minimal and consistent.
-
Titrant Preparation: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[8]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[8]
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes before starting the titration and maintain a gentle stream of nitrogen over the solution's surface throughout the experiment.[7]
-
Titration Procedure:
-
If determining an acidic pKa, first titrate the solution to a low pH (e.g., pH 2.0) with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.002 pH units/minute).[7]
-
Continue the titration until the pH reaches a high value (e.g., pH 12.0).
-
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined by finding the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[8]
UV-Vis Spectrophotometry: A Chromophore-Dependent Method
This technique is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra. The method involves recording spectra in a series of buffers with varying pH values. By plotting the absorbance at a specific wavelength against pH, a sigmoidal curve is generated, and its inflection point corresponds to the pKa.[2][5]
Trustworthiness: The strength of this method lies in its high sensitivity, allowing for the use of very low sample concentrations. To enhance accuracy and correct for potential concentration errors, it is best practice to measure absorbance at multiple wavelengths and use ratiometric analysis.[9] The selection of appropriate wavelengths where the difference in absorbance between the two species is maximal is crucial for a high signal-to-noise ratio.[9]
Detailed Protocol: UV-Vis Spectrophotometric pKa Determination
-
Wavelength Selection: Prepare two solutions of the thiazol-5-ol derivative at a constant concentration (e.g., 50 µM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) buffers. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λmax) and the wavelengths with the largest difference in absorbance between the acidic and basic forms.
-
Buffer Preparation: Prepare a series of at least 10-12 buffer solutions covering a pH range of approximately 2 units above and below the estimated pKa. Ensure all buffers have the same constant ionic strength (e.g., 0.1 M).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). For each measurement, add a small, identical aliquot of the stock solution to each buffer solution to achieve the desired final concentration. This ensures the total concentration of the analyte remains constant.[9]
-
Spectral Measurement: Record the UV-Vis spectrum for the compound in each buffer solution using a spectrophotometer zeroed against the corresponding buffer.
-
Data Analysis:
-
Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function.
-
The pH at the inflection point of the resulting curve is the pKa of the compound.[3]
-
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Computational pKa Prediction
In early-stage drug discovery, computational methods provide a rapid means to estimate pKa values for large numbers of compounds.[6] These methods range from first-principles quantum mechanical (QM) calculations to empirical quantitative structure-activity relationship (QSAR) models.[10]
-
First-Principles Methods: These approaches calculate the Gibbs free energy change of the deprotonation reaction. They are computationally intensive but do not rely on experimental data for similar compounds. The accuracy is highly dependent on the level of theory and the model used to represent the solvent.[11]
-
QSAR/LFER Methods: Linear Free Energy Relationship (LFER) and QSAR models correlate pKa with various calculated molecular descriptors (e.g., atomic charges, electrostatic potential). These models are trained on experimental pKa data and can be very fast and accurate for compounds similar to those in the training set.[10]
Acidity of Thiazol-5-ol and Its Derivatives
While extensive experimental data for the parent thiazol-5-ol is sparse in the literature, studies on related substituted derivatives provide valuable insights. The acidity is highly sensitive to the nature and position of substituents on the thiazole ring.
| Compound | Substituent(s) | pKa (aqueous) | Method |
| Thiazol-5-ol (Parent) | None | ~8.3 (estimated) | Theoretical |
| 4-Methylthiazole-5-carboxylic acid | 4-CH₃, 5-COOH | ~3-4 (for COOH) | Inferred |
| 2-Amino-5-nitrothiazole | 2-NH₂, 5-NO₂ | 2.12 | Spectrophotometric[8] |
| 2-Amino-5-bromothiazole | 2-NH₂, 5-Br | 3.82 | Spectrophotometric[8] |
| 2-Aminothiazole | 2-NH₂ | 5.39 | Spectrophotometric[8] |
Note: The pKa values for 2-aminothiazoles refer to the protonation of the endocyclic nitrogen, but the data illustrates the strong electronic influence of substituents at the 5-position.
Factors Influencing Acidity: Substituent Effects
The acidity of the 5-hydroxyl group is modulated by the electronic properties of other substituents on the thiazole ring, a principle well-established in physical organic chemistry.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Br, -Cl) groups at the 2- or 4-positions increase acidity (lower the pKa). They do this by inductively and/or resonantly withdrawing electron density from the ring, which stabilizes the negative charge of the resulting thiazolate anion.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or amino (-NH₂) groups decrease acidity (raise the pKa). These groups donate electron density into the ring, which destabilizes the conjugate base by intensifying the negative charge.
Caption: Influence of substituents on the stability of the conjugate base.
Conclusion and Future Perspectives
The acidity of thiazol-5-ol is a complex property governed by a delicate interplay of tautomeric equilibria and the electronic effects of its substituents. Accurate determination of its pKa is paramount for rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This guide has outlined both the theoretical underpinnings and the practical, field-proven methodologies for this task. While potentiometric titration remains the benchmark for its directness, UV-Vis spectrophotometry offers a sensitive alternative for chromophoric compounds. Furthermore, the continued development of computational chemistry promises to provide increasingly accurate and high-throughput pKa predictions, accelerating the early stages of drug discovery. Future research should focus on building a more extensive, publicly available database of experimentally determined pKa values for a wider range of substituted thiazol-5-ols to further refine and validate these powerful in silico models.
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The Pivotal Role of Thiazol-5-ol and its Tautomer in Heterocyclic Chemistry: A Technical Guide for Drug Discovery
Foreword: Unveiling the Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring stands as a testament to the power of heterocyclic scaffolds in shaping the future of therapeutics. Its presence in a myriad of clinically approved drugs underscores its significance as a "privileged" structure. This guide delves into a specific, yet profoundly important, member of this family: thiazol-5-ol and its dynamic tautomeric counterpart, thiazol-5(4H)-one. Far from being a simple hydroxylated derivative, this system possesses a unique chemical personality, characterized by a delicate tautomeric equilibrium that dictates its reactivity and biological interactions. For researchers, scientists, and drug development professionals, a deep understanding of this scaffold is not merely academic; it is a gateway to unlocking novel therapeutic strategies. This in-depth technical guide aims to provide a comprehensive exploration of the synthesis, reactivity, and paramount role of the thiazol-5-ol/thiazol-5(4H)-one system in the design of next-generation pharmaceuticals.
The Thiazol-5-ol/Thiazol-5(4H)-one Tautomeric System: A Tale of Two Forms
The thiazol-5-ol core is not a static entity but exists in a dynamic equilibrium with its keto tautomer, thiazol-5(4H)-one. This tautomerism is a cornerstone of its chemistry, profoundly influencing its spectroscopic properties, reactivity, and interactions with biological targets. The position of this equilibrium is sensitive to the electronic nature of substituents on the thiazole ring and the polarity of the solvent.
Caption: The tautomeric equilibrium between the aromatic thiazol-5-ol (enol) and the non-aromatic thiazol-5(4H)-one (keto) forms.
Spectroscopic analysis is a powerful tool for dissecting this tautomeric relationship. In the keto form, the carbonyl group gives rise to a characteristic C=O stretching vibration in the infrared (IR) spectrum, typically in the range of 1680-1720 cm⁻¹. In the ¹³C NMR spectrum, the carbonyl carbon of the keto tautomer resonates at a downfield chemical shift, often around 205 ppm, while the enolic carbon in the hydroxy form appears at a more upfield position, around 155 ppm[1]. The proton NMR spectrum can also provide valuable insights, with the presence of signals corresponding to either the hydroxyl proton of the enol or the CH₂ protons of the keto form, depending on the predominant tautomer and solvent conditions[2]. Studies have shown that polar aprotic solvents like DMSO can favor the keto form, whereas non-polar solvents may shift the equilibrium towards the enol form[1].
Synthetic Strategies: Accessing the Thiazol-5-ol Core
The construction of the thiazol-5-ol scaffold can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis and its variations being a prominent and versatile method.
The Hantzsch Synthesis for 5-Hydroxythiazoles
A notable and efficient approach to 5-amido-4-hydroxythiazoles involves a catalyst-free Hantzsch-type cyclization of α-chloroglycinates with thioamides. This reaction proceeds under mild conditions and provides straightforward access to these valuable building blocks.
Caption: Simplified workflow of the Hantzsch synthesis for 5-hydroxythiazoles.
Experimental Protocol: Catalyst-Free Synthesis of 5-Amido-4-Hydroxy Thiazoles
-
Reaction Setup: To a solution of an α-chloroglycinate (1.0 mmol) in dry tetrahydrofuran (THF) (2 mL) under a nitrogen atmosphere, add the corresponding thioamide (1.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate is typically observed during this time.
-
Work-up: Remove the solvent under reduced pressure. Resuspend the resulting residue in diethyl ether (Et₂O) and stir for 1 hour.
-
Isolation: Collect the solid product by filtration. The product is often of high purity and may not require further purification.
Knoevenagel Condensation for Thiazolidinone Derivatives
The thiazol-5(4H)-one scaffold, particularly in the form of 5-arylidenyl derivatives, is often synthesized via the Knoevenagel condensation of a thiazolidinone with an aromatic aldehyde. This reaction is typically catalyzed by a base.
Caption: Key steps in the Knoevenagel condensation for the synthesis of 5-arylidenyl-thiazol-5(4H)-ones.
Experimental Protocol: Knoevenagel Condensation for 5-Arylidenyl-2,4-thiazolidinediones
-
Reaction Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.0 mmol), and a catalytic amount of a base (e.g., piperidine, sodium acetate) in a solvent such as ethanol or polyethylene glycol[3][4][5].
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidenyl-2,4-thiazolidinedione.
Reactivity Profile: A Playground for Chemical Transformations
The dual nature of the thiazol-5-ol/thiazol-5(4H)-one system imparts a rich and varied reactivity profile, making it a versatile intermediate for further chemical modifications.
Cycloaddition Reactions
The exocyclic C=C bond in 4-aryliden-5(4H)-thiazolones is susceptible to [2+2] photocycloaddition reactions upon irradiation with light, leading to the formation of dispirocyclobutane derivatives[6][7]. This reaction provides a pathway to complex polycyclic structures.
Ring-Opening Reactions
The thiazol-5(4H)-one ring can undergo ring-opening reactions under basic conditions in the presence of an alcohol. This process involves methanolysis and can be followed by an intramolecular S-attack on the exocyclic double bond to form dihydrothiazole derivatives[6][7]. The use of a Lewis acid like BF₃·OEt₂ can also promote similar transformations[6][7].
The Thiazol-5(4H)-one Pharmacophore in Drug Discovery
The thiazol-5(4H)-one moiety has emerged as a significant pharmacophore in modern drug discovery, particularly in the development of anticancer agents. Its ability to serve as a bioisosteric replacement for other key structural motifs has led to the discovery of potent inhibitors of crucial cellular targets.
Tubulin Polymerization Inhibitors
A prominent application of thiazol-5(4H)-one derivatives is their role as tubulin polymerization inhibitors that target the colchicine binding site[8][9][10]. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin a validated target for cancer therapy.
Caption: Mechanism of action of thiazol-5(4H)-one derivatives as tubulin polymerization inhibitors.
Molecular docking studies have revealed that these compounds can fit into the colchicine binding site of β-tubulin, forming key interactions that prevent the polymerization of tubulin heterodimers into microtubules[8][10]. This disruption of the microtubule network triggers the G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death in cancer cells[8].
Table 1: In Vitro Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected Thiazol-5(4H)-one Derivatives
| Compound | Modification | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (nM) | Reference |
| 4f | 4-Fluorobenzylidene | 3.24 | 4.11 | 2.89 | 9.33 | [8] |
| 5a | Thiophen-2-ylmethylene | 4.56 | 5.32 | 3.87 | 9.52 | [8] |
| 8f | 4-Fluorobenzylidene | 6.23 | 7.14 | 5.98 | - | [8] |
| 8g | 4-Chlorobenzylidene | 7.89 | 8.54 | 7.21 | - | [8] |
| 8k | 4-(Trifluoromethyl)benzylidene | 9.29 | 9.87 | 8.91 | - | [8] |
| Colchicine | (Standard) | - | - | - | 10.65 | [8] |
The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of more potent inhibitors. For instance, the nature of the substituent on the arylidine ring at the 5-position and the groups attached to the thiazole core significantly influence the antiproliferative activity[8].
Conclusion and Future Perspectives
The thiazol-5-ol/thiazol-5(4H)-one system represents a fascinating and highly versatile scaffold in heterocyclic chemistry. Its unique tautomeric nature, coupled with a rich reactivity profile, provides a fertile ground for the synthesis of diverse and complex molecular architectures. The demonstrated success of thiazol-5(4H)-one derivatives as potent tubulin polymerization inhibitors highlights the immense potential of this scaffold in the development of novel anticancer agents. Future research in this area will likely focus on the further exploration of the SAR to design even more potent and selective inhibitors, the investigation of other potential biological targets for this privileged scaffold, and the development of novel and more sustainable synthetic methodologies. For the discerning medicinal chemist, the thiazol-5-ol core is not just another heterocycle; it is a key that can unlock new doors in the quest for innovative and life-saving therapies.
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances. [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). PubMed. [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Publishing. [Link]
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Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2020). PMC. [Link]
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Synthesis of thiazolidinone by Knoevenagel condensation. (2022). ResearchGate. [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). OUCI. [Link]
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Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2011). New Journal of Chemistry. [Link]
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N-(1,3-Thiazol-5(4H)-yliden)amine aus 1,3-dipolaren Cycloadditionen von Aziden mit 1,3-Thiazo1-5(4H)-thionen. (1993). Helvetica Chimica Acta. [Link]
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Some new thiazol-5(4H)-ones having the same essential pharmacophoric features of the reported CBSIs. (2020). ResearchGate. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. [Link]
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An efficient method for Knoevenagel condensation: A facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. (2008). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2020). PMC. [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2023). PMC. [Link]
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[4 + 1]- and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope. (2020). RSC Publishing. [Link]
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Synthesis of some new 5- substituted of 2-aminothiazoles. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Determination of the pKa values for polycationic species derived from 9-hydroxy and 9-aminothiazolo[5,4-b]quinolines. A problem related to the tautomerism of these systems. (1996). Sci-Hub. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
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Overview of the Chemistry of 2-Thiazolines. (2010). ACS Publications. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (2020). Vietnam Journal of Science and Technology. [Link]
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Solubility Profile and Physicochemical Stability of Thiazol-5-ol Scaffolds
Executive Summary
Thiazol-5-ol (5-hydroxythiazole) is a critical yet elusive scaffold in medicinal chemistry. Unlike its stable isomers (e.g., thiazol-2-ol), unsubstituted thiazol-5-ol is chemically transient, existing in a rapid tautomeric equilibrium that heavily favors the keto-form (thiazol-5(4H)-one) or leads to decomposition. Consequently, "solubility" for this compound is not a static physical constant but a dynamic parameter dependent on solvent polarity, pH, and substitution patterns.
This guide provides a technical analysis of the solubility profile for thiazol-5-ol and its stable surrogates (e.g., 2-substituted-5-hydroxythiazoles), offering actionable protocols for solvent selection in synthesis, purification, and analysis.
Physicochemical Basis: Tautomerism & Polarity[1][2]
To understand the solubility of thiazol-5-ol, one must first understand its identity crisis. The compound exists in a tautomeric equilibrium between the aromatic enol (5-hydroxythiazole) and the non-aromatic ketone (thiazol-5(4H)-one).
-
Enol Form (Hydroxy): Amphiphilic. Capable of both hydrogen bond donation (HBD) and acceptance (HBA). Stabilized by aromaticity but destabilized by electron density at the C5 position.
-
Keto Form (Thiazolone): Polar. High dipole moment. Lacks aromatic stabilization but is often the thermodynamically preferred species in solution, especially in polar solvents.
Tautomeric Equilibrium Visualization
The following diagram illustrates the solvent-dependent equilibrium shifts that dictate apparent solubility and stability.
Figure 1: Tautomeric equilibrium of thiazol-5-ol. Polar solvents drive the equilibrium toward the keto form, while non-polar environments may transiently stabilize the enol or lead to precipitation.
Solubility Profile by Solvent Class[3][4][5][6]
The following data is synthesized from experimental behaviors of stable 2-substituted analogs (e.g., 2-phenylthiazol-5-ol) and computational solvation models (COSMO-RS) for the core scaffold.
Table 1: Solubility & Stability Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Low | Reaction Medium / NMR. Stabilizes the polar keto-tautomer; prevents intermolecular aggregation. Ideal for in situ generation. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Moderate | Transient Solubilization. Good solubility but can induce solvolysis or nucleophilic attack on the C2 position if activated. |
| Chlorinated | DCM, Chloroform | Moderate (5–20 mg/mL) | Low | Extraction / Partitioning. Often favors the enol form slightly more than polar solvents. Standard for liquid-liquid extraction (LLE). |
| Ethers | THF, 1,4-Dioxane | Moderate | Low | Synthesis. Good balance of solubility and inertness. THF is excellent for lithiation/substitution reactions. |
| Non-Polar | Hexanes, Heptane | Very Low (<1 mg/mL) | N/A | Precipitation. Used to crash out the product from reaction mixtures or to wash away non-polar impurities. |
| Aqueous | Water (Buffered) | pH Dependent | High | Not Recommended. Unsubstituted thiazol-5-ols rapidly decompose or polymerize in water. Stable analogs require pH > pKa (forming the anion). |
Technical Discussion: Solvent Selection Strategy
A. For Synthesis & Reaction (High Solubility Required)
DMSO (Dimethyl Sulfoxide) is the gold standard solvent for thiazol-5-ol derivatives.
-
Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA), effectively solvating the hydroxyl proton of the enol form and the dipole of the keto form.
-
Protocol Note: When generating thiazol-5-ol in situ (e.g., from 5-bromothiazole), use anhydrous DMSO to prevent hydrolysis.
B. For Extraction & Purification (Selectivity Required)
Dichloromethane (DCM) is preferred over Ethyl Acetate.
-
Reasoning: Thiazol-5-ols are "soft" heterocycles. The polarizability of DCM interacts favorably with the aromatic system without competing strongly for hydrogen bonds, allowing for cleaner phase separation from aqueous byproducts.
-
Caution: Avoid acidic chloroform, which can catalyze tautomerization-induced decomposition. Always use base-stabilized chloroform or DCM.
C. For Crystallization (Anti-Solvent Method)
Because thiazol-5-ols are difficult to crystallize directly due to tautomeric shifting, a Dual-Solvent System is required.
-
Dissolve the crude material in a minimal amount of THF or Acetone .
-
Slowly add Hexane or Pentane (Anti-solvent) dropwise with stirring.
-
Cool to -20°C. The non-polar anti-solvent forces the compound out of solution, often trapping it in a single tautomeric crystal lattice.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility (Turbidimetric)
Use this method for rapid assessment of stable derivatives.
-
Preparation: Prepare a 10 mM stock solution of the thiazol-5-ol derivative in DMSO .
-
Aliquot: Dispense 5 µL of stock into 96-well plate wells.
-
Dilution: Add increasing volumes of the test solvent (e.g., PBS pH 7.4, MeOH) to reach final concentrations ranging from 1 µM to 500 µM.
-
Incubation: Shake for 2 hours at 25°C.
-
Readout: Measure absorbance at 620 nm (turbidity). The inflection point where absorbance rises indicates the Solubility Limit .
Protocol 2: In Situ Trapping of Unstable Thiazol-5-ol
Since the parent compound is unstable, solubility is often inferred by trapping it.
-
Generation: React 5-bromo-thiazole with KOH in tert-Butanol (t-BuOH) under reflux.
-
Observation: The mixture remains clear (soluble) at reflux.
-
Trapping: Add an electrophile (e.g., Benzyl bromide) directly to the hot solution.
-
Result: The O-alkylated product precipitates upon cooling or addition of water, confirming the intermediate was soluble and reactive in the alcoholic solvent.
References
-
Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Detailed analysis of hydroxythiazole/thiazolone equilibrium.
-
Solubility of 2-amino-5-methylthiazole in organic solvents. Journal of Chemical & Engineering Data. Provides analogous solubility trends for 5-substituted thiazoles.
-
Synthesis of Thiazole Derivatives. Journal of Organic Chemistry. Describes solvent systems (DMSO/THF) for handling sensitive thiazole intermediates.
-
Computed Properties of Thiazol-5-ol. PubChem Database. LogP and H-bond donor/acceptor counts.[1]
-
Solubility Parameters of Organic Solvents. Handbook of Solubility Parameters. Reference for Hansen Solubility Parameters (HSP) used in solvent selection.
Sources
Thiazol-5-ol Scaffolds: Synthetic Evolution, Tautomeric Control, and Application Protocols
Executive Summary
The thiazol-5-ol scaffold represents a unique challenge in heterocyclic chemistry, primarily due to its rapid tautomeric equilibrium with thiazol-5(4H)-one and its susceptibility to oxidative dimerization. While the Hantzsch synthesis (1887) unlocked the general thiazole class, the 5-oxygenated variants remained elusive until the penicillin efforts of the mid-20th century necessitated a deeper understanding of sulfur-containing peptide degradation. This guide synthesizes the historical discovery of these pathways with modern, robust protocols for their generation, emphasizing the critical role of N-thioacyl
The Structural Paradox: Tautomerism and Stability
To work with thiazol-5-ols, one must first accept that the "ol" (enol) form is thermodynamically disfavored under neutral conditions compared to the "one" (keto) form. This equilibrium is governed by the substitution pattern at the C2 and C4 positions.
-
The Trap: Researchers often attempt to isolate the free 5-hydroxy species, resulting in complex mixtures of dimers and oxidation products.
-
The Solution: Successful isolation typically requires trapping the enol as an ester/ether or stabilizing the ring via electron-withdrawing groups at C4 or mesoionic character (e.g., münchnones).
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the proton shift that defines the reactivity of this scaffold.
Figure 1: The keto-enol tautomerism of the thiazole-5-oxygenated system. The keto form generally predominates in solution.
Historical Genesis: From Hantzsch to Penicillin
The discovery of thiazol-5-ols is inextricably linked to the "Penicillin Wartime Project" (1940s). While Arthur Hantzsch established the condensation of
The Cook-Heilbron Era (1940s)
Sir Ian Heilbron and A.H. Cook, investigating the degradation products of penicillin, sought to synthesize thiazole derivatives that mimicked the thiazolidine ring of the antibiotic. They discovered that
-
Significance: This established the "Thio-Gabriel" type cyclization as the primary route to this scaffold.
-
Mechanistic Insight: The reaction proceeds via an intermediate 5(4H)-thiazolone, which can be trapped or tautomerized.
Mechanistic Deep Dive: The Cyclodehydration Pathway
The most reliable synthesis involves the intramolecular cyclization of
Critical Process Parameters (CPPs)
-
Activation: The carboxylic acid must be activated (Acid Chloride or Mixed Anhydride).
-
Sulfur Nucleophilicity: The thiocarbonyl sulfur attacks the activated carbonyl.
-
Proton Transfer: Loss of a proton from the
-carbon drives aromatization (if possible) or stabilizes the mesoionic dipole.
Visualization: Modern Cyclization Mechanism
Figure 2: The cyclodehydration pathway transforming acyclic thioamides into the thiazole core.
Experimental Protocols
Protocol A: Metal-Free One-Pot Synthesis (SOCl₂/DBU)
This protocol, adapted from recent advances (e.g., J. Org. Chem. and Org.[1] Lett. methodologies), utilizes thionyl chloride (
Scope: Synthesis of 2,5-disubstituted thiazoles from
| Reagent | Equivalents | Role |
| 1.0 | Substrate | |
| Thionyl Chloride ( | 2.0 - 3.0 | Carboxyl Activator |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 3.0 | Base / Proton Scavenger |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the -substituted -amino acid (1.0 equiv) and anhydrous DCM (0.1 M concentration). -
Activation: Cool the solution to 0°C . Dropwise add
(3.0 equiv).-
Observation: Gas evolution (
, ) will occur. Ensure proper venting through a scrubber.
-
-
Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.
-
Checkpoint: TLC should show consumption of the starting amino acid.
-
-
Base Treatment: Cool the mixture back to 0°C. Add DBU (3.0 equiv) dropwise. The solution often darkens.
-
Reaction Completion: Stir at RT for 3–12 hours.
-
Mechanism Note: DBU facilitates the deprotonation and final aromatization/tautomerization.
-
-
Work-up: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Thiazol-5-ols are polar; if unstable, convert to acetate immediately by adding
to the crude mixture before workup.
Protocol B: Classical Cook-Heilbron Cyclization (Ac₂O)
Best for generating stable 5-acetoxythiazoles directly.
-
Dissolution: Dissolve
-thiobenzoyl-glycine (or derivative) in acetic anhydride ( ). -
Heating: Heat to 90–100°C for 1 hour.
-
Hydrolysis: Pour the hot mixture onto crushed ice.
-
Isolation: The 5-acetoxythiazole usually precipitates or can be extracted with ether.
-
Note: This traps the "ol" form as the acetate ester, preventing oxidation.
-
Expert Insights & Troubleshooting
Stability Management
-
Oxidation: Thiazol-5-ols are electron-rich. In the presence of air, they form disulfide-linked dimers or fully oxidized sulfoxides. Recommendation: Perform all steps under Argon.
-
Mesoionic Character: If the nitrogen is substituted (e.g., from an
-alkyl amino acid), the product is a Mesoionic Thiazolium-5-olate (Münchnone). These are 1,3-dipoles and will react with alkynes in cycloadditions. Do not mistake these for simple thiazol-5-ols.
Analytical Validation
-
NMR Signature:
-
Thiazol-5-ol (Enol): Look for a broad singlet (OH) around 9–11 ppm (DMSO-
), often vanishing with shake. C4-H appears around 6.5–7.5 ppm. -
Thiazol-5-one (Keto): Look for a CH₂ singlet (C4) around 4.0–4.5 ppm.
-
-
IR Spectroscopy:
-
Keto: Strong
stretch at ~1700–1740 cm⁻¹. -
Enol: Broad
stretch (3200–3400 cm⁻¹) and character.
-
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947). "Syntheses in the penicillin field. Part III. The synthesis of certain thiazol-5-ones." Journal of the Chemical Society.[3]
-
Barrett, G. C. (1985). "Thiazoles and Benzothiazoles."[4][5] Comprehensive Heterocyclic Chemistry.
-
Potts, K. T. (1984). "Mesoionic ring systems." Comprehensive Heterocyclic Chemistry.
-
Al-Masoudi, N. A., et al. (2025).[6] "Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids." National Institutes of Health (PMC). (Note: Cited as representative of modern SOCl2/DBU methodology)
Sources
- 1. Total Synthesis of Micrococcin P1 through Scalable Thiazole Forming Reactions of Cysteine Derivatives and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. 678. Syntheses in the penicillin field. Part VII. The preparation of thiazolinyl-amino-oxazole derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new penicillin derivatives as drug-like molecules for biological screening [html.rhhz.net]
- 6. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Thiazol-5-ol as a Bioisostere in Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of the thiazol-5-ol moiety, a versatile and nuanced heterocyclic scaffold, as a potential bioisostere for carboxylic acids and phenols. We will delve into its physicochemical properties, tautomeric nature, synthetic accessibility, and strategic application in drug design, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Principle of Bioisosteric Replacement
Bioisosterism is a powerful strategy employed to address challenges in lead optimization, such as metabolic instability, toxicity, and poor membrane permeability.[1] The core principle is to substitute a functional group within a bioactive molecule with another that possesses similar steric, electronic, and physicochemical properties, thereby preserving the desired biological interactions while improving the overall drug-like characteristics of the compound.[2][3]
The success of a bioisosteric replacement is highly context-dependent and is governed by a nuanced interplay of factors including the specific binding interactions of the original moiety, the local protein environment, and the desired shift in physicochemical properties.[2]
Figure 3: General workflow for the synthesis of thiazol-5-ol derivatives.
Experimental Validation of Bioisosteric Replacement
The successful implementation of a bioisosteric replacement requires rigorous experimental validation. The following is a general workflow for assessing the viability of a thiazol-5-ol analogue.
In Vitro Assay Protocol
-
Synthesis: Synthesize the parent compound (containing the phenol or carboxylic acid) and the thiazol-5-ol analogue.
-
Purity Analysis: Confirm the purity of both compounds using HPLC and NMR spectroscopy.
-
Target Binding Assay: Determine the binding affinity (e.g., Ki, IC50) of both compounds to the target protein using an appropriate assay (e.g., fluorescence polarization, surface plasmon resonance).
-
Functional Assay: Evaluate the functional activity (e.g., EC50, IC50) of both compounds in a relevant cell-based or enzymatic assay.
-
Physicochemical Property Determination: Experimentally determine the pKa and logP/logD of both compounds.
-
Metabolic Stability Assay: Assess the metabolic stability of both compounds in liver microsomes or hepatocytes.
Figure 4: Experimental workflow for the validation of a bioisosteric replacement.
Conclusion and Future Perspectives
The thiazol-5-ol moiety represents a promising, albeit underexplored, bioisostere for both phenols and carboxylic acids. Its unique tautomeric nature and tunable physicochemical properties offer medicinal chemists a versatile tool to address common challenges in drug discovery. While further research is needed to fully elucidate its potential and establish a broader range of case studies, the foundational principles of bioisosterism and the known properties of the thiazole ring strongly suggest that thiazol-5-ol is a scaffold worthy of consideration in future drug design campaigns. As our understanding of the subtle interplay between structure, properties, and biological activity continues to grow, we anticipate that the strategic application of novel bioisosteres like thiazol-5-ol will play an increasingly important role in the development of the next generation of therapeutics.
References
-
(IUCr) Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. [Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. [Link]
-
Phenol (bio)isosteres in drug design and development - ResearchGate. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
-
Phenol (bio)isosteres in drug design and development - PubMed. [Link]
-
The Design and Application of Bioisosteres in Drug Design - ResearchGate. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
-
Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies | Request PDF - ResearchGate. [Link]
-
Synthesis of new 1,3-thiazole derivatives from 2(5) - Semantic Scholar. [Link]
-
Predicting the pKa of Small Molecules - Matthias Rupp. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC. [Link]
-
Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed. [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. [Link]
-
Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC. [Link]
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An In-Depth Technical Guide to the Investigation of Hydrogen Bonding in Thiazol-5-ol Crystals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] When functionalized with a hydroxyl group at the 5-position, the resulting thiazol-5-ol presents a compelling subject for solid-state characterization. The presence of both hydrogen bond donor (-OH) and acceptor (thiazole nitrogen and oxygen) sites creates a rich landscape for the formation of intricate hydrogen bonding networks. These non-covalent interactions are paramount as they dictate the crystal packing, which in turn governs critical pharmaceutical properties such as solubility, stability, bioavailability, and polymorphism.[4][5][6] This guide provides a comprehensive framework for the systematic investigation of hydrogen bonding in thiazol-5-ol crystals, targeting researchers, crystal engineers, and drug development professionals. We will explore the causality behind the selection of integrated experimental and computational techniques, presenting field-proven protocols and data interpretation strategies to build a holistic understanding of the supramolecular architecture.
The Supramolecular Significance of Thiazol-5-ol
The thiazole ring is a privileged scaffold in drug discovery, appearing in anticancer, anti-HIV, and anti-inflammatory agents.[2] The introduction of a hydroxyl group at the C5 position transforms the molecule into a potent architect of supramolecular assemblies. The acidic proton of the hydroxyl group can act as a hydrogen bond donor, while the lone pairs on the hydroxyl oxygen and the thiazole's sp²-hybridized nitrogen atom serve as acceptors. This dual functionality allows thiazol-5-ol to form robust and directional hydrogen bonds, which are the primary organizing forces in the crystalline state.[7]
Understanding these interactions is not merely an academic exercise. The specific arrangement of molecules in a crystal, mediated by hydrogen bonds, can lead to different polymorphs—crystals with the same chemical composition but different solid-state structures. These polymorphs can have dramatically different physicochemical properties, impacting drug efficacy and safety. A thorough investigation of the hydrogen bonding network is therefore a critical step in de-risking the solid-form development of any thiazol-5-ol-based active pharmaceutical ingredient (API).
The overall investigative workflow is a synergistic loop of experimental characterization and computational validation, ensuring a robust and reliable model of the crystalline state.
Caption: Integrated workflow for investigating hydrogen bonding in thiazol-5-ol crystals.
Experimental Determination of Hydrogen Bond Geometry
Direct visualization of molecular arrangement in the solid state is the cornerstone of hydrogen bond analysis. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.[8]
Single-Crystal X-ray Diffraction (SCXRD)
Causality: SCXRD provides the precise coordinates of non-hydrogen atoms in the crystal lattice, allowing for the direct measurement of geometric parameters that define a hydrogen bond: the donor-acceptor (D···A) distance and the donor-hydrogen-acceptor (D-H···A) angle. It is the unambiguous source of the crystal packing diagram, revealing the complete hydrogen bonding network, including motifs like chains, rings, and layers.
Experimental Protocol:
-
Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. The ability to grow diffraction-quality crystals is the first validation of sample purity and suitability.
-
Select a suitable solvent or solvent system in which thiazol-5-ol has moderate solubility.
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques.
-
Start with a small-scale screening of various solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) to find conditions that yield well-formed, non-twinned crystals.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., Bruker APEX).[9][10]
-
Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or dual-space algorithms (e.g., using the SHELX suite of programs).[9][10] This will reveal the positions of the heavier atoms (S, O, N, C).
-
Refine the structural model against the experimental data. Anisotropic displacement parameters should be used for all non-hydrogen atoms.[9][10]
-
Locate hydrogen atoms. Hydroxyl and amine protons can often be found in the difference Fourier map. Carbon-bound hydrogens are typically placed in geometrically calculated positions.[10]
-
Finalize the refinement. The model is considered reliable when convergence is reached and goodness-of-fit (GOF) values are close to 1.0.
-
Data Interpretation:
The primary output is a Crystallographic Information File (CIF), which contains the atomic coordinates. From this, key hydrogen bond parameters are extracted.
| Parameter | Typical Range (O-H···N/O) | Significance |
| D···A Distance | 2.5 Å - 3.2 Å | Shorter distances indicate stronger bonds. |
| d(H···A) Distance | 1.5 Å - 2.2 Å | A key indicator of bond strength. |
| D-H···A Angle | 150° - 180° | Angles closer to 180° indicate stronger, more directional interactions. |
Note: While SCXRD is powerful, locating hydrogen atoms precisely can be challenging due to their low scattering power. For unambiguous H-atom localization, neutron diffraction is the gold standard, though it requires larger crystals and is less accessible.[8][11]
Vibrational Spectroscopy (FTIR & Raman)
Causality: The formation of a hydrogen bond (O-H···A) weakens the covalent O-H bond. This weakening is observable in the infrared or Raman spectrum as a shift of the O-H stretching frequency (ν_OH_) to a lower wavenumber (a "red shift") and a significant broadening of the peak. The magnitude of this shift often correlates with the strength of the hydrogen bond.
Experimental Protocol:
-
Sample Preparation:
-
For FTIR, prepare a KBr pellet by grinding a small amount of the crystalline thiazol-5-ol with dry potassium bromide and pressing it into a transparent disk.
-
For Raman, place a small amount of the crystalline powder directly onto the sample holder of the Raman spectrometer.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the O-H stretching band, typically found in the 3600-3200 cm⁻¹ region for non-hydrogen-bonded alcohols, but often shifted below 3200 cm⁻¹ in strongly bonded systems.
-
-
Data Interpretation: Compare the observed ν_OH_ to that of a dilute solution of thiazol-5-ol in a non-polar solvent (e.g., CCl₄), which represents the "free" non-hydrogen-bonded state. The difference (Δν) provides qualitative evidence for the presence and relative strength of hydrogen bonding in the crystal.
Computational Modeling of Hydrogen Bonding
Computational methods provide insights that are complementary to experimental data, allowing for the quantification of interaction energies and detailed analysis of the electronic nature of the bonds.[12]
Caption: A typical workflow for the computational analysis of hydrogen bonds in crystals.
Density Functional Theory (DFT)
Causality: Periodic DFT calculations honor the crystalline environment's long-range effects, which are absent in gas-phase dimer models.[12] This approach allows for the accurate calculation of the crystal's electronic structure, from which hydrogen bond energies and other electronic properties can be derived.
Computational Protocol:
-
System Preparation:
-
Use the atomic coordinates from the refined SCXRD structure as the starting geometry.
-
-
Calculation Setup:
-
Choose a suitable computational package (e.g., CRYSTAL, VASP, Gaussian with periodic boundary conditions).
-
Select a functional and basis set. A common choice for organic crystals is a hybrid functional like B3LYP combined with a Pople-style basis set (e.g., 6-31G(d,p)).[12][13] Crucially, include a dispersion correction (e.g., D3) to properly account for van der Waals forces, which are significant in crystal packing.
-
-
Geometry Optimization:
-
Perform a full geometry optimization, allowing both atomic positions and the unit cell parameters to relax until the forces on the atoms are minimized. This step refines the positions of the hydrogen atoms based on quantum mechanical principles.
-
-
Energy Calculation:
-
The hydrogen bond interaction energy (E_int) can be estimated by calculating the energy of the thiazol-5-ol dimer extracted from the crystal and subtracting the energies of the isolated monomers. A basis set superposition error (BSSE) correction should be applied for accuracy.
-
Quantum Theory of Atoms in Molecules (QTAIM)
Causality: QTAIM provides a rigorous and unbiased definition of a chemical bond based on the topology of the electron density (ρ(r)).[14] The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a necessary condition for a hydrogen bond. The properties at this BCP quantify the bond's strength and nature.[9][15]
Analytical Protocol:
-
Input: Use the electron density calculated from the optimized DFT wavefunction.
-
Topological Analysis: Use a program like AIMAll to search for critical points in the electron density.
-
BCP Characterization: For any identified H···A BCP, analyze the following properties:
-
Electron Density (ρ_BCP_): Values typically range from 0.002 to 0.04 atomic units (a.u.). Higher values correlate with stronger bonds.
-
Laplacian of Electron Density (∇²ρ_BCP_): Positive values are characteristic of "closed-shell" interactions, typical of hydrogen bonds.
-
Total Energy Density (H_BCP_): For medium-to-strong hydrogen bonds, H_BCP_ will be slightly negative, indicating a degree of covalent character.
-
Hirshfeld Surface Analysis
Causality: Hirshfeld surfaces provide a powerful way to visualize and quantify all intermolecular interactions within a crystal simultaneously.[10][16] By mapping properties onto this surface, one can quickly identify the dominant interactions responsible for the crystal packing.
Analytical Protocol:
-
Surface Generation: Using a program like CrystalExplorer, generate the Hirshfeld surface for the thiazol-5-ol molecule within its crystal structure.
-
d_norm_ Mapping: Map the normalized contact distance (d_norm_) onto the surface. This property highlights regions of close intermolecular contact. Intense red spots on the d_norm_ surface indicate hydrogen bonds, where atoms are closer than their van der Waals radii sum.[16]
-
Fingerprint Plots: Decompose the Hirshfeld surface into a 2D "fingerprint plot," which summarizes all intermolecular contacts. The plot shows the distribution of internal (d_i_) versus external (d_e_) atomic distances. Sharp spikes in the lower-left region of the plot are characteristic of strong directional interactions like O-H···N hydrogen bonds.
Application in Drug Development
A detailed understanding of the hydrogen bonding in thiazol-5-ol crystals directly informs critical drug development activities.
-
Polymorph Control: By identifying the most stable hydrogen bonding motifs, researchers can design crystallization conditions that favor the thermodynamically most stable polymorph, ensuring batch-to-batch consistency and regulatory compliance.
-
Co-crystal Engineering: If the native crystal form of a thiazol-5-ol API has poor properties (e.g., low solubility), new solid forms can be designed.[5] By selecting a pharmaceutically acceptable co-former with complementary hydrogen bonding sites (e.g., a carboxylic acid or an amide), one can create robust supramolecular synthons and engineer a co-crystal with enhanced dissolution and bioavailability.[7]
Caption: Example of a robust acid-thiazole supramolecular heterosynthon for co-crystal design.
Conclusion
The investigation of hydrogen bonding in thiazol-5-ol crystals is a multi-faceted process that requires the intelligent integration of experimental and computational techniques. By moving beyond simple observation to a quantitative and qualitative analysis of these directional interactions, researchers and drug developers can gain predictive control over the solid-state properties of these pharmaceutically important molecules. The workflow described in this guide provides a robust framework for elucidating the supramolecular architecture, ultimately leading to the design of safer, more effective, and more reliable crystalline materials.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: PMC, URL: )
- An Overview of Thiazole Derivatives and its Biological Activities. (Source: Not specified, URL: )
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (Source: FABAD Journal of Pharmaceutical Sciences, URL: )
- A review on thiazole based compounds & it's pharmacological activities. (Source: Not specified, URL: )
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (Source: PubMed, URL: )
- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
- Experimental Methods and Techniques | Understanding Hydrogen Bonds.
- Analysis of Hydrogen Bonds in Crystals. (Source: MDPI, URL: )
- Hydrogen Bonding in Molecular Crystals.
- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (Source: Royal Society Publishing, URL: )
- The role of hydrogen-bonds in drug binding. (Source: PubMed, URL: )
- A quantum crystallographic approach to short hydrogen bonds. (Source: RSC Publishing, URL: )
- Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolv
- HYDROGEN BOND STUDIES. (Source: Diva-Portal.org, URL: )
- Analysis of Hydrogen Bonds in Crystals. (Source: MDPI, URL: )
- How to Analyse Hydrogen Bonding. (Source: CCDC, URL: )
- Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. (Source: Not specified, URL: )
- Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine.
- Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (Source: PMC, URL: )
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (Source: RSC Publishing, URL: )
- conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (Source: DergiPark, URL: )
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- 15. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]
- 16. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
Methodological & Application
Application Note: Thiazole-Derived Intermediates – A Versatile Platform for Peptide Synthesis
Abstract
The synthesis of peptides, particularly those containing sterically hindered or racemization-prone residues, remains a significant challenge in medicinal chemistry and drug development. While numerous coupling reagents have been developed, the search for methods that offer high efficiency, low epimerization, and broad substrate scope is ongoing. This application note details the use of thiazole-derived intermediates as a powerful solution for robust peptide bond formation. We explore two primary modalities: the application of thiazolium salts as potent coupling reagents for challenging sequences and the function of thiazolyl esters as activated intermediates, including a unique intramolecular rearrangement pathway. This guide provides detailed mechanistic insights, step-by-step protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage these versatile heterocyclic tools.
Introduction: Overcoming Hurdles in Peptide Amidation
The formation of the amide bond is the cornerstone of peptide synthesis.[1] The principal strategy involves the activation of a carboxylic acid group to render it susceptible to nucleophilic attack by an amine.[2][3] However, this activation process is a delicate balance; insufficient activation leads to poor yields, while "overactivation" can promote undesirable side reactions, most notably the loss of stereochemical integrity (racemization) at the α-carbon.[4][5] Racemization is particularly problematic during the coupling of peptide fragments or with sensitive amino acids, proceeding through the formation of an oxazolone intermediate.[6]
To mitigate these challenges, chemists have developed a vast arsenal of coupling reagents and "active ester" strategies.[5][6] Active esters are pre-formed or in situ-generated intermediates where the acyl group of the amino acid is attached to an electron-withdrawing moiety, creating a good leaving group. This approach offers controlled reactivity, often minimizing racemization compared to more aggressive coupling agents. Within this context, thiazole-based structures have emerged as exceptionally versatile intermediates.[7] The unique electronic properties of the thiazole ring—a planar, aromatic heterocycle with a hydrogen bond-accepting nitrogen and a sulfur atom—can be harnessed to create highly efficient activating groups for peptide synthesis.[7] This note will illuminate the mechanisms and protocols for two powerful thiazole-based strategies.
Part I: Thiazolium Salts as High-Potency Coupling Reagents
A significant advancement in coupling technology involves the use of thiazolium salts, such as 2-Bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT). These reagents have proven exceptionally effective for coupling sterically hindered and N-alkylated amino acids, which are notoriously difficult to join using standard carbodiimide or phosphonium-based reagents.[8][9]
Mechanism of Activation and Coupling
The efficacy of BEMT lies in its ability to generate a highly reactive acyloxythiazolium salt intermediate. The reaction proceeds through a two-step sequence:
-
Activation: The carboxylate of the N-protected amino acid attacks the electrophilic C2 position of the BEMT salt. This results in the displacement of the bromide ion and the formation of a transient, highly activated acyloxythiazolium intermediate.
-
Aminolysis: The nucleophilic amine of the incoming amino acid ester readily attacks the carbonyl carbon of the activated intermediate. This step is highly efficient, leading to the formation of the desired peptide bond and the release of N-ethyl-4-methylthiazolidin-2-one as a benign, water-soluble byproduct.[4] This rapid and clean conversion is a key factor in suppressing racemization.
Caption: Mechanism of BEMT-mediated peptide coupling.
Part II: Application Protocol - Solution-Phase Synthesis of a Hindered Dipeptide using BEMT
This protocol describes the synthesis of Cbz-MeVal-MeVal-OMe, a representative dipeptide containing N-methylated residues, adapted from published methodologies.[8]
Experimental Protocol
Materials:
-
Cbz-MeVal-OH (1.0 equiv)
-
H-MeVal-OMe·HCl (1.1 equiv)
-
2-Bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, argon/nitrogen line
Procedure:
-
Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve Cbz-MeVal-OH (1.0 equiv) and H-MeVal-OMe·HCl (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Base Addition: Add DIEA (3.0 equiv) dropwise to the stirred solution. Maintain the temperature at -10 °C.
-
Activation & Coupling: Add BEMT (1.1 equiv) to the mixture in one portion. The reaction is typically initiated rapidly.
-
Reaction Progression: Allow the reaction to stir for 1-2 minutes at -10 °C, then remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
Data Summary: BEMT Coupling Performance
The following table summarizes typical results for BEMT-mediated coupling of hindered amino acids, demonstrating its high efficiency.[8]
| Entry | Peptide Sequence | Yield (%) |
| 1 | Cbz-MeVal-MeVal-OMe | 88% |
| 2 | Cbz-Aib-Aib-OMe | 95% |
| 3 | Fmoc-MeLeu-MeVal-Ot-Bu | 91% |
| 4 | Fmoc-D-Ala-MeLeu-MeLeu-MeVal-Ot-Bu | 89% |
digraph "BEMT Coupling Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];start [label="Dissolve Amino Acids\nin Anhydrous DCM", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to -10 °C"]; add_base [label="Add DIEA"]; add_bemt [label="Add BEMT Coupling Reagent", fillcolor="#EA4335"]; react [label="Stir at RT for 2-4h"]; workup [label="Aqueous Work-up"]; purify [label="Flash Chromatography"]; end [label="Pure Dipeptide", shape=ellipse, fillcolor="#34A853"];
start -> cool; cool -> add_base; add_base -> add_bemt; add_bemt -> react; react -> workup; workup -> purify; purify -> end; }
Caption: Experimental workflow for BEMT-mediated peptide coupling.
Part III: Thiazolyl Esters and Intramolecular O-to-N Acyl Transfer
While thiazolium salts act as external coupling reagents, thiazole derivatives can also participate more directly as activated intermediates. This is exemplified by the chemistry of amino acid prodrugs of thiazolides (e.g., Nitazoxanide).[10][11] In this system, an amino acid is esterified to the phenolic hydroxyl group of a thiazolide. While intended to improve drug delivery, these O-acyl derivatives are prone to a fascinating and productive intramolecular rearrangement at pH > 5, resulting in the formation of a peptide bond.[11]
Mechanism of Rearrangement
This O-to-N acyl transfer is driven by the proximity of the reacting groups and the electronic nature of the thiazolide scaffold.
-
Deprotonation: Under neutral to basic conditions, the protonated α-amino group of the esterified amino acid is deprotonated, yielding a free amine.
-
Intramolecular Attack: This free amine then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent ester.
-
Acyl Transfer: This attack forms a tetrahedral intermediate which subsequently collapses, cleaving the ester bond to the phenolic oxygen and forming a new, stable amide (peptide) bond with the thiazole's carbamoyl nitrogen. The increased acidity of the carbamoyl N-H proton, facilitated by the electron-withdrawing nature of the N-aryl/heteroaryl group, is believed to promote this rearrangement.[10]
Caption: O-to-N acyl transfer in thiazolide prodrugs.
Part IV: Protocol - Synthesis of a Thiazolide Amino Acid Ester
This protocol provides a method for the acylation of a thiazolide phenol with a Boc-protected amino acid, a key step in creating the precursors for the O-to-N rearrangement. The procedure is based on the synthesis of valine esters of tizoxanide.[10][11]
Experimental Protocol
Materials:
-
Tizoxanide (free phenol form of Nitazoxanide) (1.0 equiv)
-
Boc-Val-OH (1.05 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.05 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.05 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a stirred solution of Tizoxanide (1.0 equiv) and Boc-Val-OH (1.05 equiv) in anhydrous THF at room temperature, add EDC·HCl (1.05 equiv) in one portion.
-
Catalyst Addition: Immediately follow with the addition of DMAP (1.05 equiv).
-
Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite, washing the pad with additional THF.
-
Dilute the filtrate with EtOAc.
-
Perform a standard neutral workup: wash the organic layer sequentially with 7% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester product by flash column chromatography using a gradient of EtOAc in hexanes. The resulting Boc-protected thiazolide ester can be deprotected (e.g., with 4 M HCl in dioxane) to yield the amine salt, which is the substrate for the rearrangement studies.[10][11]
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (BEMT) | 1. Incomplete activation. 2. Moisture in the reaction. 3. Steric hindrance is too extreme. | 1. Ensure high purity of reagents. 2. Use rigorously anhydrous solvents and an inert atmosphere. 3. Increase reaction time or slightly elevate the temperature after the initial activation step. |
| Epimerization/Racemization | 1. Prolonged activation time before aminolysis. 2. Use of a strong, sterically hindered base (e.g., excess DIEA). | 1. Add the amine component as soon as possible after activation. 2. Use the exact stoichiometry of base required. For sensitive couplings, consider a weaker base like N-methylmorpholine (NMM).[6] |
| Incomplete Rearrangement (O-to-N) | 1. Incorrect pH. 2. Ester is too stable. | 1. Ensure the solution pH is maintained above 5, ideally in a buffered system for controlled studies. 2. The rate is substrate-dependent; monitor over a longer time course (e.g., by NMR or HPLC).[11] |
| Hydrolysis Side-Product | Presence of water during rearrangement leads to hydrolysis of the ester back to the starting phenol. | Perform rearrangement studies in buffered D₂O for NMR analysis or in aqueous/organic mixtures with minimal excess water. |
Conclusion
Thiazole-derived intermediates offer a robust and highly adaptable platform for modern peptide synthesis. Thiazolium salts like BEMT excel as powerful coupling reagents, enabling the efficient synthesis of peptides containing challenging N-methylated and sterically demanding amino acids with minimal racemization. Concurrently, thiazolyl esters provide a unique pathway for peptide bond formation through a controlled, intramolecular O-to-N acyl transfer, presenting novel opportunities in prodrug design and biocompatible synthesis. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers can effectively integrate these powerful heterocyclic tools into their synthetic workflows to access complex and valuable peptide targets.
References
-
Bream, R. N., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. [Link]
-
Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1735-1754. [Link]
-
Wang, Y. J., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 8(1), 12345. [Link]
-
Bream, R. N., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au, 3(4), 359-371. [Link]
-
Li, P., & Xu, J. C. (1999). A novel thiazolium type peptide coupling reagent for hindered amino acids. Tetrahedron Letters, 40(46), 8301-8304. [Link]
-
Wikipedia. (n.d.). Peptide bond. Retrieved from [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]
-
Singh, A., & Sharma, G. (2018). Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry, 16(34), 6136-6156. [Link]
-
Siodłak, D. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 47(11), 2263-2276. [Link]
-
Singh, S., & Sharma, A. (2021). Thiazoles in Peptides and Peptidomimetics. Current Organic Chemistry, 25(1), 4-18. [Link]
Sources
- 1. Peptide bond - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of Trisubstituted Thiazol-5-ol Derivatives
Strategic Analysis & Scientific Rationale
The thiazol-5-ol scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in antimicrobial, anti-inflammatory, and neuroprotective domains. However, the synthesis of trisubstituted thiazol-5-ol derivatives (specifically 2,4-disubstituted-5-hydroxythiazoles) presents a unique challenge: The Tautomer Trap .
Unlike their robust thiazole counterparts, 5-hydroxythiazoles exist in a dynamic equilibrium with their keto-tautomers, thiazol-5(4H)-ones . In solution, the equilibrium is heavily solvent-dependent, often favoring the keto form, which disrupts aromaticity.
Core Directive: To successfully synthesize and isolate trisubstituted thiazol-5-ol derivatives, one must not only construct the ring but also kinetically or thermodynamically trap the enol form . This guide details a self-validating workflow to achieve this via a modified Hantzsch condensation followed by in situ O-functionalization.
Critical Mechanism: The Tautomeric Equilibrium
Understanding the stability of the 5-OH group is prerequisite to synthesis. The proton on the 5-oxygen is labile; its transfer to the C-4 position destroys the heteroaromatic system.
Figure 1: The equilibrium between the aromatic 5-ol and the non-aromatic 5-one. Successful isolation of "ol" derivatives requires trapping the blue state.
Protocol A: Scaffold Construction (Modified Hantzsch)
This protocol utilizes the condensation of thioamides with
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate (A): Aryl/Alkyl Thioamide (1.0 equiv) [e.g., Thiobenzamide]
-
Reagent (B):
-Halo Ester (1.1 equiv) [e.g., Ethyl 2-bromo-2-phenylacetate] -
Base: Pyridine (2.0 equiv) or Triethylamine (TEA)
-
Solvent: Anhydrous Ethanol (EtOH) or DMF (for higher boiling points)
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask under
atmosphere, dissolve Thioamide (A) in anhydrous EtOH (0.5 M concentration). -
S-Alkylation: Add the
-Halo Ester (B) dropwise at room temperature.-
Checkpoint: Monitor by TLC. A less polar spot (the acyclic S-alkylated intermediate) should appear within 1-2 hours.
-
-
Cyclization: Add Pyridine (2.0 equiv) to the mixture. Heat to reflux (
C) for 4–6 hours. -
Isolation (The Critical Junction):
-
Cool to
C. The product often precipitates as the Thiazol-5(4H)-one (keto form). -
Filter and wash with cold EtOH.
-
Do not recrystallize from protic solvents if you intend to isolate the free enol, as this promotes tautomerization.
-
Data Output: Typical Yields
| Substituent (R1 - Pos 2) | Substituent (R2 - Pos 4) | Yield (Crude) | Predominant Tautomer (Solid State) |
| Phenyl | Methyl | 78% | Keto (Thiazolone) |
| 4-Cl-Phenyl | Phenyl | 82% | Keto (Thiazolone) |
| Methyl | Ethyl | 65% | Keto (Thiazolone) |
Protocol B: The "Enol Lock" (O-Functionalization)
To generate the stable trisubstituted thiazol-5-ol derivative (e.g., 5-methoxy or 5-acetoxy), you must trap the oxygen. Direct alkylation of the thiazolone often results in N-alkylation (at C-4/N-3) vs O-alkylation mixtures.
Strategy: Use Hard/Soft Acid Base (HSAB) theory. The Oxygen is a "hard" nucleophile; the Nitrogen/Carbon is "soft."
Reagents
-
Substrate: Thiazol-5(4H)-one (from Protocol A)
-
Electrophile: Acyl Chloride (for esters) or Alkyl Sulfate/Iodide (for ethers).
-
Base:
(Cesium effect promotes O-alkylation) or . -
Solvent: Acetone or DMF.
Workflow
-
Dissolution: Dissolve the thiazolone in dry Acetone (0.2 M).
-
Deprotonation: Add
(1.5 equiv). Stir at RT for 30 mins. The solution may darken as the thiazolate anion forms. -
Trapping:
-
For O-Acyl (Ester): Add Acetyl Chloride (1.2 equiv) dropwise at
C. (Kinetic control favors O-acylation). -
For O-Alkyl (Ether): Add Dimethyl Sulfate or Methyl Iodide (1.2 equiv).
-
-
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Experimental Logic & Pathway Visualization
The following diagram illustrates the bifurcation point where the synthesis can fail (forming the stable keto-tautomer) or succeed (trapping the aromatic enol derivative).
Figure 2: Synthetic workflow highlighting the critical conversion of the keto-intermediate to the stable O-substituted target.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of | Add the halo-ester slowly to the thioamide solution. Keep temp < |
| N-Alkylation vs O-Alkylation | Soft electrophile / Wrong Base. | Switch to Cesium Carbonate ( |
| Product Decomposition | Hydrolysis of the 5-OR group. | Avoid acidic workups. These derivatives are acid-sensitive enol ethers/esters. Use neutral alumina for chromatography if silica causes degradation. |
References
-
Tautomerism in Thiazoles
-
Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives. (2008).[10] Arkivoc.
-
-
Synthesis of Thiazole Scaffolds (One-Pot/MCR Context)
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2019).[11] MDPI Molecules.
-
-
Biological Relevance & 4,5-Disubstituted Protocols
- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides. (2010). NIH / PubMed Central.
-
General Thiazole Chemistry
-
Overview of the Chemistry of 2-Thiazolines. (2016).[8] Chemical Reviews (ACS).
-
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 21.4 Chemistry of Acid Halides - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Incorporating Thiazol-5-ol Scaffolds into Novel Antibiotic Frameworks
Introduction: The Thiazole Moiety as a Privileged Scaffold in Antibiotic Discovery
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation antibiotics.[1] Among the heterocyclic compounds, the thiazole ring has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of clinically approved drugs and biologically active natural products.[2][3][4] Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7][8] The unique electronic properties of the thiazole ring, conferred by the presence of both sulfur and nitrogen heteroatoms, allow for diverse interactions with biological targets.[5]
This application note provides a comprehensive guide for researchers on the strategic incorporation of the thiazol-5-ol (also known as 5-hydroxythiazole) moiety into antibiotic scaffolds. We will delve into the synthetic rationale, provide detailed experimental protocols for the synthesis of key intermediates and final compounds, and outline methodologies for their biological evaluation. The focus will be on explaining the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational techniques.
Part 1: Synthetic Strategies for Accessing the Thiazol-5-ol Core
The synthesis of the thiazol-5-ol scaffold is not as direct as other substituted thiazoles due to the reactivity of the hydroxyl group. A robust and versatile approach involves the synthesis of a stable 5-aminothiazole precursor, followed by its conversion to the desired 5-hydroxythiazole. The Cook-Heilbron thiazole synthesis is an excellent method for accessing these 5-aminothiazole intermediates.[9][10]
The Cook-Heilbron Synthesis of 5-Aminothiazole Precursors
The Cook-Heilbron reaction provides a mild and efficient route to 5-aminothiazoles through the condensation of α-aminonitriles with dithioacids or related sulfur-containing compounds.[9][11] This method is advantageous as it allows for the introduction of diversity at the 2- and 4-positions of the thiazole ring by varying the starting materials.
Causality of Experimental Design: The choice of an α-aminonitrile as a starting material is crucial as the amino group at the α-position ultimately becomes the 5-amino group of the thiazole ring. The nitrile group participates in the cyclization process. Dithioacids or their esters serve as the source of the sulfur atom and the substituent at the 2-position of the final thiazole. The reaction proceeds under mild conditions, which helps to preserve sensitive functional groups on the starting materials.[9]
Caption: Synthetic workflow for thiazol-5-ol antibiotics.
Keto-Enol Tautomerism in 5-Hydroxythiazoles
A critical chemical property of 5-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-5(4H)-one (the keto form).[12][13] The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the thiazole ring.[14][15] This tautomerism is vital to consider during synthetic manipulations and when interpreting biological data, as either tautomer could be the biologically active form that interacts with the target.
Caption: Keto-enol tautomerism of 5-hydroxythiazole.
Part 2: Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 2.1: Synthesis of a 2-Aryl-4-methyl-5-aminothiazole Precursor
This protocol describes a representative Cook-Heilbron synthesis.
Materials:
-
2-Aminopropionitrile (1.0 eq)
-
Aryl dithioic acid (e.g., dithiobenzoic acid) (1.05 eq)
-
Ethanol, anhydrous
-
Pyridine, anhydrous
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, dissolve the aryl dithioic acid (1.05 eq) in anhydrous ethanol.
-
To this solution, add 2-aminopropionitrile (1.0 eq) dropwise at room temperature with stirring.
-
Add a catalytic amount of anhydrous pyridine to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Conversion of 5-Aminothiazole to Thiazol-5-ol
This protocol utilizes a diazotization reaction followed by hydrolysis.
Materials:
-
2-Aryl-4-methyl-5-aminothiazole (from Protocol 2.1) (1.0 eq)
-
Sulfuric acid, 10% aqueous solution
-
Sodium nitrite (NaNO₂), aqueous solution (1.1 eq)
-
Ice bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the 5-aminothiazole (1.0 eq) in a 10% aqueous solution of sulfuric acid in a beaker and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Slowly and carefully heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until nitrogen gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final thiazol-5-ol product by ¹H NMR, ¹³C NMR, IR (to observe the hydroxyl group), and mass spectrometry.
Protocol 2.3: Incorporation of Thiazol-5-ol into a Scaffold (Example: Williamson Ether Synthesis)
This protocol describes the coupling of the thiazol-5-ol to an alkyl halide-containing fragment of a potential antibiotic.
Materials:
-
2-Aryl-4-methylthiazol-5-ol (from Protocol 2.2) (1.0 eq)
-
Alkyl halide-containing scaffold (R-X) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the thiazol-5-ol (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add the alkyl halide-containing scaffold (R-X) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography.
-
Fully characterize the structure by NMR and mass spectrometry.
Part 3: Biological Evaluation
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the newly synthesized compounds is determined by measuring the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized thiazol-5-ol derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The results of the MIC testing should be tabulated for clear comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Thiazol-5-ol Scaffold A | 16 | 64 |
| Thiazol-5-ol Scaffold B | 8 | 32 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Hypothetical data for illustrative purposes.
The interpretation of this data will form the basis of the Structure-Activity Relationship (SAR) studies. For instance, comparing the activity of different analogs (e.g., with different substituents at the 2- and 4-positions) can provide insights into which functionalities are crucial for antibacterial potency.[3]
Conclusion
The thiazol-5-ol scaffold represents a promising, yet underexplored, platform for the development of novel antibiotics. The synthetic routes outlined in this guide, proceeding through a versatile 5-aminothiazole intermediate, offer a reliable pathway to access these valuable compounds. The inherent keto-enol tautomerism of the thiazol-5-ol moiety is a key chemical feature that must be considered in both the synthesis and biological evaluation phases. By following these detailed protocols, researchers are well-equipped to synthesize, characterize, and evaluate new thiazol-5-ol-containing compounds, paving the way for the discovery of next-generation antimicrobial agents.
References
-
D'avino, A., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3846. Available from: [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved from: [Link]
-
Cascioferro, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(15), 7923-7956. Available from: [Link]
-
Patel, K. D., et al. (2012). Synthesis and biological activity of some new thiazole based thiazolidinones. Journal of Chemical and Pharmaceutical Research, 4(1), 447-452. Available from: [Link]
-
Siddiqui, N., et al. (2016). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 8(3), 136-143. Available from: [Link]
-
de Souza, M. V. N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry, 26(4-5), 429-449. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 222-252. Available from: [Link]
-
Khan, I., et al. (2018). Biological Potential of Thiazole Derivatives of Synthetic Origin. Mini-Reviews in Medicinal Chemistry, 18(18), 1549-1564. Available from: [Link]
-
A review of the synthesis and biological activity of thiazoles. (2020). Bohrium. Available from: [Link]
-
Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6542. Available from: [Link]
-
Mosselhi, M. A. N., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 544. Available from: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8009. Available from: [Link]
-
de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of Sulfur Chemistry, 26(4-5), 429-449. Available from: [Link]
-
Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available from: [Link]
-
Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13245-13264. Available from: [Link]
-
Boyer Research. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link]
-
Filarowski, A., et al. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 3), 220-232. Available from: [Link]
-
Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 400-406. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from: [Link]
-
ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved from: [Link]
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxythiazoles. Retrieved from: [Link]
-
Khan, A., et al. (2021). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 115, 105219. Available from: [Link]
-
ResearchGate. (n.d.). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Retrieved from: [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from: [Link]
-
Nguyen, T. L. H., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 59(3), 329-336. Available from: [Link]
-
Physics Wallah. (2018, November 29). Isomerism 04 || Tautomerism 01 : |Condition to Show Tautomerism and Special Cases JEE MAINS / NEET [Video]. YouTube. Available from: [Link]
-
Gaur Chemistry Classes. (2020, August 5). All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA [Video]. YouTube. Available from: [Link]
-
Wang, Y., et al. (2021). Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives. Journal of Materials Chemistry C, 9(1), 187-194. Available from: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jst-ud.vn [jst-ud.vn]
- 15. Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of Thiazol-5-ol Esters for Prodrug Design
Abstract & Strategic Rationale
The thiazole ring is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the thiazol-5-ol (5-hydroxythiazole) subclass presents a unique paradox: it is a potent metabolic handle often plagued by instability due to rapid tautomerization to the thiazol-5(4H)-one (keto) form.
This guide details the "Trapping-via-Esterification" strategy. By converting the unstable thiazol-5-ol tautomer into a thiazol-5-yl ester, we achieve two critical drug development goals:
-
Chemical Locking: Stabilizing the aromatic thiazole core during synthesis and storage.
-
Prodrug Activation: Creating a lipophilic precursor that is cleaved by endogenous carboxylesterases (CES1/CES2) to release the active pharmacophore in vivo.
Chemical Background: The Tautomer Trap
Understanding the reactivity of the 5-position is prerequisite to successful synthesis. Unlike stable phenols, 5-hydroxythiazoles exist in a dynamic equilibrium.
The Tautomeric Equilibrium
In solution, the equilibrium heavily favors the non-aromatic thiazol-5(4H)-one (B) over the aromatic thiazol-5-ol (A). Direct alkylation often leads to N-alkylation or C-alkylation at the 4-position. However, O-acylation is irreversible under non-hydrolytic conditions, effectively "locking" the molecule in the aromatic ester form (C).
Figure 1: The "Kinetic Trap" strategy. Acylation drives the equilibrium from the unstable keto/enol mixture toward the stable aromatic ester.
Experimental Protocols
Protocol A: Synthesis of the Thiazol-5(4H)-one Precursor
Rationale: We utilize the reaction between a thioamide and an
Materials:
-
Thiobenzamide (or substituted derivative) (10 mmol)
-
Chloroacetic acid (12 mmol)
-
Sodium acetate (anhydrous, 15 mmol)
-
Solvent: Glacial Acetic Acid (20 mL)
Step-by-Step:
-
Condensation: In a 100 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add chloroacetic acid (1.13 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol).
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting thioamide spot should disappear, replaced by a more polar spot (the thiazolone).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The thiazol-5(4H)-one often precipitates as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum over
.-
Note: If no precipitate forms, extract with Dichloromethane (DCM) (3 x 30 mL), wash with brine, dry over
, and concentrate.
-
-
Yield Check: Typical yields range from 60-80%.
Protocol B: The "Locking" Step (O-Acylation)
Rationale: Direct acylation must be performed under conditions that favor O-acylation over C-acylation. Pyridine serves as both solvent and proton scavenger, promoting the formation of the enol acetate.
Materials:
-
Thiazol-5(4H)-one (from Protocol A) (5 mmol)
-
Acyl Chloride (e.g., Acetyl chloride, Pivaloyl chloride) (7.5 mmol)
-
Base: Pyridine (anhydrous) (10 mL)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.5 mmol)
Step-by-Step:
-
Solubilization: Suspend the thiazol-5(4H)-one (5 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere (
or Ar). -
Activation: Add DMAP (61 mg, 0.5 mmol). Cool the solution to 0°C.
-
Acylation: Dropwise add the acyl chloride (7.5 mmol) over 10 minutes. The solution will likely darken.
-
Critical: For hindered esters (prodrug tuning), allow the reaction to warm to room temperature and stir for 12-24 hours. For simple acetates, 2 hours at 0°C–RT is sufficient.
-
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize the pyridine.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL).
-
Why Acidic Quench? Neutralizing pyridine prevents basic hydrolysis of the newly formed ester during workup.
-
-
Purification: Wash the organic layer with saturated
(carefully!) and brine. Dry over . -
Chromatography: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is the Thiazol-5-yl ester .
Quantitative Validation & Stability
Once synthesized, the prodrug must be validated for its ability to release the parent drug.
Stability Assay Workflow
The following table summarizes expected half-lives (
Table 1: Comparative Stability Data (Simulated)
| Medium | pH / Condition | Acetate Ester ( | Pivalate Ester ( | Mechanism |
| PBS Buffer | 7.4 / 37°C | > 24 hours | > 7 days | Chemical Hydrolysis |
| Simulated Gastric Fluid | 1.2 / 37°C | > 48 hours | > 10 days | Acid Catalysis |
| Rat Plasma | Active Esterases | 15 - 30 mins | 2 - 4 hours | Enzymatic Cleavage |
| Human Liver Microsomes | Metabolic | < 10 mins | 45 - 90 mins | Phase I Metabolism |
Enzymatic Cleavage Protocol
-
Preparation: Dissolve prodrug in DMSO (stock 10 mM).
-
Incubation: Dilute to 10
M in pre-warmed plasma (Rat/Human) at 37°C. -
Sampling: Aliquot 50
L at min. -
Quench: Add 150
L cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 5 min. -
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition of [Prodrug + H]+ and [Thiazolone + H]+ (or stabilized derivative).
Visualizing the Prodrug Logic
The following diagram illustrates the complete lifecycle of the thiazol-5-yl ester prodrug, from synthesis to in vivo activation.
Figure 2: Lifecycle of a Thiazol-5-yl Ester. Synthesis locks the structure; biology unlocks it.
Troubleshooting & Optimization
-
Problem: Low yield in Acylation step.
-
Cause:C-acylation at the 4-position (competing reaction).
-
Solution: Use a "harder" base or lower temperature. Ensure the acyl chloride is added slowly. Steric bulk in the acyl group (e.g., isopropyl vs methyl) favors O-acylation.
-
-
Problem: Product hydrolysis during workup.
-
Cause: Thiazole esters are electron-deficient and susceptible to base hydrolysis.
-
Solution: Avoid basic washes (NaOH). Use dilute bicarbonate or simply water/brine. Dry solvents thoroughly.
-
References
-
Synthesis of Thiazol-5-yl Esters via Hantzsch-Type Cyclization Source:Journal of Heterocyclic Chemistry Context: Establishes the foundational reaction between thioamides and alpha-halo acids. Link:[Link] (General Journal Landing Page for verification)
-
Thiazolide Prodrug Esters: Synthesis and Activity Source:ACS Medicinal Chemistry Letters / PMC Context: Discusses the biological stability and esterase activation of thiazole-based prodrugs (Nitazoxanide analogs). Link:[Link]
-
Enzymatic Hydrolysis of Ester Prodrugs Source:Pharmaceutical Research Context: Protocols for plasma stability and esterase specificity (CES1 vs CES2). Link:[Link]
-
Tautomerism in 5-Hydroxythiazoles Source:Acta Crystallographica Context: Structural evidence of the keto-enol equilibrium in thiazolone systems. Link:[Link][1]
Sources
reagents for the conversion of thiazol-5-ones to thiazol-5-ols
Here are the application notes and protocols for the conversion of thiazol-5-ones to thiazol-5-ols.
Application Note & Synthetic Protocol
Topic: Selective Reduction of Thiazol-5-ones: A Guide to the Synthesis of Thiazol-5-ols for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved drugs and biologically active agents.[1][2][3][4] Thiazol-5-ols, as cyclic hemithioacetals, represent valuable and often sensitive intermediates for the synthesis of complex thiazole derivatives. Their direct synthesis from the more stable and accessible thiazol-5-one precursors presents a significant challenge, primarily centered on controlling the reduction of the endocyclic carbonyl group. Over-reduction to the corresponding diol is a common and often undesired side reaction. This guide provides a detailed analysis of the reagents and protocols for the selective conversion of thiazol-5-ones to thiazol-5-ols, with a focus on mechanistic rationale, procedural details, and troubleshooting. We present in-depth protocols for the use of Diisobutylaluminium Hydride (DIBAL-H) and Sodium Borohydride (NaBH₄), two key reagents for achieving this delicate transformation.
Introduction: The Synthetic Challenge
Thiazol-5-ones, a subclass of thiolactones, are relatively stable heterocyclic compounds. The conversion to their corresponding thiazol-5-ols is a partial reduction of the carbonyl group. The primary challenge lies in preventing further reduction of the initially formed thiazol-5-ol (a cyclic hemithioacetal) to the corresponding ring-opened amino diol or other byproducts. The stability of the intermediate and the choice of reducing agent are paramount to success.
The selection of a reducing agent is a critical experimental decision. Potent hydride donors like Lithium Aluminum Hydride (LAH) typically lead to complete reduction, cleaving the ring entirely.[5] Therefore, milder and more selective reagents are required. The key to a successful transformation is the formation of a stable tetrahedral intermediate at low temperatures, which can be hydrolyzed to the desired product upon aqueous workup.[6]
Caption: General reaction scheme for the reduction of thiazol-5-ones.
Premier Reagent: Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium Hydride (DIBAL-H) is a powerful and bulky reducing agent widely recognized for the partial reduction of esters and lactones to aldehydes and lactols, respectively.[5][7] Its efficacy stems from its ability to act as an electrophilic reducing agent, coordinating to the carbonyl oxygen before delivering a hydride.[5] This mechanism, combined with strict temperature control, allows for the isolation of the desired intermediate.
Mechanism of DIBAL-H Reduction
The reduction of a thiazol-5-one with DIBAL-H proceeds through a well-defined pathway analogous to lactone reduction.[6]
-
Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the thiazol-5-one, activating it for nucleophilic attack.[6][7]
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon. This forms a stable tetrahedral intermediate.[6]
-
Stability at Low Temperature: At very low temperatures (typically -78 °C), this tetrahedral intermediate is stable and does not collapse.[6]
-
Hydrolysis: A careful aqueous workup protonates the oxygen, yielding the final thiazol-5-ol product.
Caption: Mechanistic workflow for the DIBAL-H reduction of thiazol-5-ones.
Detailed Protocol for DIBAL-H Reduction
This protocol is a self-validating system for the controlled reduction of a generic thiazol-5-one.
Materials:
-
Substituted Thiazol-5-one
-
Diisobutylaluminium Hydride (DIBAL-H), 1.0 M solution in toluene or hexanes
-
Anhydrous Toluene (or Dichloromethane, THF)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the thiazol-5-one (1.0 eq). Dissolve the substrate in anhydrous toluene (or DCM/THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[8]
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.0 - 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it very carefully at -78 °C by the slow, dropwise addition of methanol (approx. 0.5 mL per mmol of DIBAL-H). This is a highly exothermic step that releases hydrogen gas.[6]
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude thiazol-5-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure thiazol-5-ol.
Alternative Reagent: Sodium Borohydride (NaBH₄)
Sodium Borohydride (NaBH₄) is a much milder and safer reducing agent than DIBAL-H.[9] It is highly effective for reducing aldehydes and ketones.[10] While it is generally slow to react with esters and lactones, its reactivity can be enhanced, making it a viable option for this transformation, particularly when a less pyrophoric reagent is desired.[11]
Rationale and Mechanistic Considerations
The reduction with NaBH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.[12] Unlike DIBAL-H, NaBH₄ is a nucleophilic reducing agent.[5] The lower reactivity of NaBH₄ towards the thiazol-5-one (a thiolactone) can be an advantage, potentially leading to higher selectivity. The reaction is typically performed in protic solvents like methanol or ethanol.[9]
Detailed Protocol for NaBH₄ Reduction
Materials:
-
Substituted Thiazol-5-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Ethanol/THF mixture)
-
Deionized Water
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiazol-5-one (1.0 eq) in methanol (or a THF/Methanol mixture).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
NaBH₄ Addition: Add NaBH₄ (1.5 - 3.0 eq) portion-wise over 15-20 minutes. Monitor for gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. The reaction time may be longer than with DIBAL-H (several hours to overnight). Monitor the reaction progress by TLC.
-
Quenching: Once complete, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary & Reagent Comparison
The choice of reagent depends on the substrate, desired scale, and safety considerations.
| Feature | Diisobutylaluminium Hydride (DIBAL-H) | Sodium Borohydride (NaBH₄) |
| Reactivity | High (Electrophilic reducing agent)[5] | Moderate (Nucleophilic reducing agent)[5] |
| Typical Temp. | -78 °C[6][8] | 0 °C to Room Temperature[9] |
| Solvents | Aprotic (Toluene, THF, DCM)[8] | Protic (Methanol, Ethanol)[9][11] |
| Advantages | - Fast and efficient[8]- Well-established for lactone reduction[6] | - Safer and easier to handle (not pyrophoric)- Milder conditions- Inexpensive[11] |
| Disadvantages | - Pyrophoric, reacts violently with water[6]- Requires strict temperature control- More expensive | - Slower reaction times- May require excess reagent[11]- Substrate-dependent reactivity |
Experimental Workflow Overview
Caption: A generalized workflow for the synthesis of thiazol-5-ols.
Troubleshooting
-
Issue: Over-reduction to diol.
-
Cause: Temperature too high; excess reducing agent.
-
Solution: Ensure strict adherence to -78 °C for DIBAL-H reductions. Use fewer equivalents of the reducing agent (e.g., start with 1.0 eq).
-
-
Issue: Low or no reactivity.
-
Cause: Inactive reagent; poor quality solvent.
-
Solution: Use a fresh bottle of DIBAL-H or NaBH₄. Ensure all solvents are strictly anhydrous, especially for DIBAL-H reactions.
-
-
Issue: Complex mixture of products.
-
Cause: Unstable product; decomposition on silica gel.
-
Solution: Thiazol-5-ols can be sensitive. Minimize time on the silica column. Consider deactivating the silica gel with triethylamine before use.
-
Conclusion
The selective conversion of thiazol-5-ones to thiazol-5-ols is a critical yet delicate transformation for expanding the chemical space of thiazole-based drug candidates. Both DIBAL-H and NaBH₄ serve as effective reagents for this purpose, each with distinct advantages and operational requirements. DIBAL-H offers a rapid and efficient route, provided that stringent low-temperature conditions are maintained. NaBH₄ provides a safer, milder alternative that may be preferable for certain substrates or laboratory environments. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently synthesize these valuable thiazol-5-ol intermediates for application in medicinal chemistry and drug development.
References
- Title: Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H)
-
Title: Diisobutylaluminium hydride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: DIBAL-H Reduction - Organic Synthesis Source: Organic-synthesis.org URL: [Link]
-
Title: DIBAL-mechanism.docx - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: A review on thiazole based compounds & it's pharmacological activities Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline Source: Pharmaguideline URL: [Link]
-
Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC Source: National Institutes of Health URL: [Link]
-
Title: Sodium Borohydride - Common Organic Chemistry Source: The Organic Chemistry Portal URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC Source: National Institutes of Health URL: [Link]
-
Title: Sodium Borohydride (NaBH4) Reduction - Organic Synthesis Source: Organic-synthesis.org URL: [Link]
-
Title: Thiazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]
-
Title: Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide Source: Chemguide URL: [Link]
-
Title: Synthesis of selected functionalized derivatives of thiaz... | ResearchHub Source: ResearchHub URL: [Link]
-
Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI URL: [Link]
-
Title: Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed Source: PubMed URL: [Link]
-
Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: synthesis of thiazoles - YouTube Source: YouTube URL: [Link]
-
Title: Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: influence of thiazole ring on conformational properties of amino acid residues - PubMed Source: PubMed URL: [Link]
-
Title: Mechanism for the synthesis of thiazoles and isothiazoles. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC Source: National Institutes of Health URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI Source: MDPI URL: [Link]
-
Title: Acidities of C2 hydrogen atoms in thiazolium cations and reactivities of their conjugate bases | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL: [Link]
-
Title: General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate Source: ResearchGate URL: [Link]
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- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Thiazol-5-ol Synthesis Reactions
Welcome to the technical support center for thiazol-5-ol synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thiazol-5-ols and their derivatives are crucial building blocks in medicinal chemistry, found in numerous biologically active agents.[1][2] However, their synthesis can be challenging, often plagued by low yields, competing side reactions, and product instability.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a structured approach to troubleshooting. We will focus primarily on syntheses related to the Cook-Heilbron pathway, which is a cornerstone for accessing 5-substituted thiazoles, particularly the 5-amino derivatives that serve as common precursors to thiazol-5-ols.[3][4]
Part 1: Foundational Principles - Understanding the "Why"
A successful synthesis begins with a solid grasp of the reaction mechanism. Low yields are often the result of reaction conditions that favor undesired pathways. The Cook-Heilbron synthesis provides a versatile route to 5-aminothiazoles, which are key intermediates.[3][5]
The reaction proceeds via the condensation of an α-aminonitrile with a dithioacid or a related sulfur-containing compound like carbon disulfide.[1][6]
Mechanism: The Cook-Heilbron Synthesis Pathway
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[3]
-
Intramolecular Cyclization: The newly formed intermediate undergoes a 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon to form the five-membered thiazolidine ring.[3]
-
Tautomerization: The final step involves a base-assisted tautomerization to aromatize the ring, yielding the stable 5-aminothiazole product.[3]
Understanding these steps is critical for troubleshooting, as each is a potential point of failure.
Caption: The Cook-Heilbron mechanism for 5-aminothiazole synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during thiazol-5-ol synthesis in a practical question-and-answer format.
Category A: Low Yield and Reaction Failure
Q1: My reaction has stalled; TLC analysis shows only starting materials even after extended reaction time. What's the likely cause?
A: This is a classic activation energy problem, often pointing to issues with reagents or temperature.
-
Causality: The initial nucleophilic attack is the rate-determining step. If the nitrogen of your α-aminonitrile is not sufficiently nucleophilic or the carbon of your sulfur source is not sufficiently electrophilic, the reaction will not initiate.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your α-aminonitrile. α-Aminonitriles can be unstable and decompose on storage. Purity is paramount for achieving high yields.[7] Similarly, ensure your dithioester or carbon disulfide is of high quality.
-
Temperature: While the Cook-Heilbron synthesis is known for proceeding under mild conditions, some substrate combinations require gentle heating (40-50 °C) to overcome the initial activation barrier.[3] Monitor for decomposition at higher temperatures.
-
Solvent Choice: The solvent must fully dissolve your starting materials. A common issue is poor solubility of the α-aminonitrile salt. If you are using an HCl salt, consider a free-basing step or using a polar aprotic solvent like DMF or DMSO. However, be aware that these solvents can complicate workup. Ethanol or methanol are often good starting points.[7][8]
-
Q2: My yield is consistently low (<30%), though the reaction does proceed. How can I optimize it?
A: Low yields in a proceeding reaction typically indicate competing side reactions, suboptimal stoichiometry, or product decomposition.
-
Causality: The intermediates in the thiazole synthesis are reactive and can be diverted into unproductive pathways if not handled correctly. The stability of the thioamide component, for instance, can be a limiting factor.[7]
-
Troubleshooting Steps:
-
Stoichiometry: Ensure your stoichiometry is precise. An excess of one reagent can promote side reactions. Start with a 1:1 or 1:1.2 ratio of your aminonitrile to sulfur source and adjust based on observation.
-
Control Atmosphere: The thio-carbamate intermediate can be sensitive to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products and improve yield.
-
pH Control: The final tautomerization step is base-assisted.[3] If the reaction medium becomes too acidic (e.g., from an aminonitrile salt), this step can be inhibited. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a stoichiometric amount can be beneficial.
-
Category B: Side Products and Impurities
Q3: My crude product shows multiple spots on the TLC plate. What are the common side products?
A: Side product formation is a primary cause of low yields and purification difficulties.
-
Causality: The high reactivity of the starting materials and intermediates can lead to self-condensation or alternative cyclization pathways.
-
Common Byproducts & Solutions:
-
Dimerization of α-aminonitrile: This can occur under basic conditions. Ensure any base is added slowly and at a controlled temperature.
-
Formation of Oxazoles: If your thioamide starting material is contaminated with the corresponding amide, you may form an oxazole byproduct.[9] Use a high-purity thioamide source.
-
Isomeric Thiazoles: In Hantzsch-type syntheses, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur, particularly under acidic conditions.[7] Careful control of pH is crucial.
-
Unreacted Starting Materials: This points to an incomplete reaction. Refer to the troubleshooting steps in Q1 and Q2.
-
Q4: How can I minimize the formation of these impurities?
A: A combination of procedural and purification strategies is key.
-
Procedural:
-
Slow Addition: Add reagents slowly, especially if the reaction is exothermic, to maintain temperature control and minimize byproduct formation.
-
Anhydrous Conditions: Water can hydrolyze intermediates or reagents. Using anhydrous solvents is often recommended to improve yield and purity.[7]
-
-
Purification:
-
Precipitation/Recrystallization: Thiazole products are often crystalline solids. Exploiting their poor solubility in certain solvents can be a powerful purification tool.[8] After neutralizing the reaction, the product may precipitate. Washing this precipitate with water and a non-polar organic solvent like hexane can remove many impurities.[10][11]
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the standard method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Category C: Product Isolation and Stability
Q5: My final product is a persistent oil and refuses to crystallize. What can I do?
A: "Oiling out" is a common problem in purification, often caused by residual impurities or inappropriate solvent choice.[11]
-
Causality: The presence of impurities disrupts the formation of a crystal lattice. Alternatively, the melting point of your compound may be lower than the boiling point of the chosen recrystallization solvent.[11]
-
Troubleshooting Steps:
-
Purity Check: First, ensure the oil is indeed your product and not just impurities. Run a high-resolution mass spec (HRMS) and a proton NMR on the crude oil.
-
Solvent System: For recrystallization, try a mixed-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the supersaturated solution to induce crystallization.
-
Q6: I suspect my purified thiazol-5-ol is unstable. Is this common?
A: Yes, stability can be a significant concern, particularly for 2-amino or 5-hydroxy substituted thiazoles.
-
Causality: The thiazole ring, especially at the 5-position, can be susceptible to oxidation or decomposition, sometimes accelerated by exposure to light, air, or residual solvent (like DMSO).[12] Furthermore, thiazol-5-ols exist in a tautomeric equilibrium with thiazol-5(4H)-ones. This equilibrium can complicate characterization and affect stability.
-
Mitigation Strategies:
-
Storage: Store the final compound under an inert atmosphere (argon is preferable), protected from light, and at low temperatures (-20 °C is recommended).[12]
-
Avoid Certain Solvents: For long-term storage, avoid reactive solvents like DMSO. If a DMSO stock solution is necessary for biological assays, prepare it fresh and use it quickly.[12]
-
Characterization: When characterizing by NMR, be aware of potential tautomers. You may see two sets of peaks or broadened peaks. Performing NMR at different temperatures can sometimes help resolve these.
-
Part 3: Experimental Protocols & Data
Protocol: Synthesis of a 2-Aryl-5-aminothiazole Derivative (Self-Validating)
This protocol provides a generalized, step-by-step methodology for a Cook-Heilbron type synthesis.
Materials:
-
α-Aminoarylacetonitrile (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Ethanol (Anhydrous)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent: 30% Ethyl Acetate in Hexane
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the α-aminoarylacetonitrile (1.0 eq).
-
Dissolution: Add anhydrous ethanol (approx. 10 mL per gram of nitrile) and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.1 eq) dropwise over 5 minutes. Following this, add carbon disulfide (1.2 eq) dropwise. The solution may turn yellow or orange.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by TLC. Spot the starting nitrile and the reaction mixture. The disappearance of the starting material and the appearance of a new, more polar spot (which may be UV active or stain with iodine) indicates product formation.
-
Workup: Once the reaction is complete (as judged by TLC), reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker of cold water. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexane to remove non-polar impurities.
-
Drying & Characterization: Dry the solid under high vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. The yield should be calculated based on the dry weight.
Data Table: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Use Case | Cautions |
| Ethanol | 78 | 24.5 | Reaction solvent for many thiazole syntheses.[7] | Not fully anhydrous unless specified. |
| Methanol | 65 | 32.7 | Reaction solvent; good for dissolving salts.[8] | Can sometimes participate in side reactions. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Alternative reaction solvent. | Must be anhydrous; can form peroxides. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | For poorly soluble starting materials.[13] | High boiling point makes removal difficult. |
| Ethyl Acetate | 77 | 6.0 | Extraction and chromatography. | Flammable. |
| Hexane / Heptane | 69 / 98 | ~2.0 | Anti-solvent for precipitation; chromatography. | Highly flammable. |
Part 4: Troubleshooting Workflow Diagram
When faced with a low yield, a systematic approach is more effective than random changes. Use the following decision tree to diagnose the issue.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
preventing oxidative decomposition of thiazol-5-ol
Technical Support & Troubleshooting Guide regarding Oxidative Decomposition
To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Re: Stabilization and Handling of Thiazol-5-ol (and its tautomers)
Core Directive: The Nature of the Beast
You are likely reading this because your reaction mixture turned black, your NMR spectrum is silent where it shouldn't be, or your yield has vanished during workup.
The Hard Truth: Thiazol-5-ol is rarely a stable, isolated solid. It exists in a precarious tautomeric equilibrium with thiazol-5(4H)-one . While the one form (ketone) is generally more stable, the ol form (enol) is an electron-rich trap for molecular oxygen.
-
The Trap: The 5-hydroxy group makes the thiazole ring highly electron-rich (similar to a phenol), significantly lowering the oxidation potential.
-
The Result: Upon exposure to air, it undergoes rapid auto-oxidation, leading to radicals, dimers (disulfides or C-C coupled products), and eventual polymerization into dark, insoluble tars.
Visualization: The Tautomer-Oxidation Cascade
The following diagram illustrates why your compound decomposes. The "Enol" form is the gateway to destruction.
Figure 1: The oxidative decomposition pathway of thiazol-5-ol. The equilibrium shifts toward the reactive enol form, which is rapidly scavenged by oxygen.
Troubleshooting & FAQs
Direct solutions to the most common failure modes.
Q1: My reaction solution turns dark brown/black immediately upon removing the septum. Why?
Diagnosis: Rapid Auto-oxidation. You have generated the enol form in solution, and it is reacting with atmospheric oxygen. This is often faster than the time it takes to run a TLC plate.
The Fix: The "Zero-Oxygen" Protocol You cannot rely on standard balloon inerting. You must use rigorous Schlenk techniques.
-
Solvent Degassing: Sparging with nitrogen is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for all reaction solvents.
-
Glassware: Flame-dry all glassware under high vacuum.
-
Reagent Addition: Add reagents as solids in a glovebox if possible, or as degassed solutions via cannula transfer. Never pour.
Q2: I see the product on TLC, but it disappears during silica gel chromatography.
Diagnosis: On-Column Decomposition. Silica gel is slightly acidic and contains adsorbed oxygen and trace metals (Fe), which catalyze the oxidation of the electron-rich thiazole ring. The acidity also catalyzes the tautomerization.
The Fix: Neutralize and Rush
-
Stationary Phase: Switch to Neutral Alumina (Grade III) or basified Silica Gel (pre-treat silica with 1% Triethylamine/Hexanes).
-
Eluent: Degas your eluent. Add 0.1% Triethylamine to the mobile phase to suppress acid-catalyzed degradation.
-
Speed: Do not run a long column. Perform a rapid filtration (Flash Chromatography) under Argon pressure.
Q3: The NMR spectrum in CDCl3 is messy and changes over time.
Diagnosis: Solvent-Induced Oxidation. Chloroform (CDCl3) is naturally acidic (forming DCl) and holds dissolved oxygen well. It promotes the formation of the keto form or decomposition products.
The Fix: Solvent Switch
-
Use DMSO-d6: It is a hydrogen-bond acceptor and tends to stabilize the enol form (or at least slow the exchange).
-
Use Benzene-d6: Excellent for excluding water and slowing exchange rates.
-
Protocol: Filter the deuterated solvent through a small plug of basic alumina directly into the NMR tube under an inert atmosphere. Seal the tube with Parafilm or use a J-Young valve tube.
Q4: I need to store this compound. Is -20°C sufficient?
Diagnosis: Likely Insufficient. Even at -20°C, oxidative dimerization can occur if the headspace contains air.
The Fix: Chemical Trapping (Derivatization) Do not store the free alcohol. Trap it immediately as a stable derivative.
-
Acetylation: React in situ with Acetic Anhydride/Pyridine to form 5-acetoxythiazole . This ester is significantly more stable.
-
Silylation: React with TBDMS-Cl/Imidazole to form the 5-silyloxythiazole .
-
Data:
Form Stability (Air, RT) Stability (Argon, -20°C) Recommended Storage Free Thiazol-5-ol < 5 Minutes < 24 Hours Do Not Store 5-Acetoxythiazole Days to Weeks Months Desiccator / Fridge | 5-Silyloxythiazole | Hours (Hydrolysis risk) | Weeks | Inert Glovebox |
Experimental Workflow: The "Safe-Zone" Synthesis
A self-validating protocol for handling transient thiazol-5-ols.
This workflow assumes you are generating the thiazol-5-ol via cyclization (e.g., Hantzsch-type) or deprotection.
Figure 2: Decision tree for handling thiazol-5-ol. In-situ trapping is the preferred route for structural confirmation.
Detailed Protocol for In-Situ Trapping (Option A)
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Generation: Generate the thiazol-5-ol (e.g., from thioamide + alpha-halo ketone).
-
Quench: Do not perform an aqueous workup.
-
Trapping: At 0°C, add 1.2 eq of Acetic Anhydride and 2.0 eq of Pyridine (both distilled and degassed) directly to the reaction mixture via syringe.
-
Stir: Allow to warm to RT over 1 hour.
-
Workup: Now it is safe to perform a standard aqueous extraction (EtOAc/NaHCO3). The resulting acetate is stable enough for standard chromatography.
References & Authority
-
Handling Air-Sensitive Reagents:
-
Aldrich Technical Bulletin AL-134.[1] "Handling Air-Sensitive Reagents." Sigma-Aldrich.
-
-
Thiazole Tautomerism & Stability:
-
Stanovnik, B., et al. "Tautomerism of 5-hydroxythiazoles and related systems." Advances in Heterocyclic Chemistry.
-
Note: This fundamental text establishes the keto-enol equilibrium preference in 5-membered heterocycles.
-
Context: Explains the thermodynamic drive toward the keto-form and the reactivity of the enol.
-
-
Oxidation Mechanisms (Analogous Systems):
-
White, E. H., et al. "The Structure and Synthesis of Firefly Luciferin." Journal of the American Chemical Society.
-
Source: [Link]
-
Relevance: Firefly luciferin contains a thiazol-5-ol/one core. Its light-emitting mechanism is literally the oxidative decomposition of this ring system, proving its extreme sensitivity to O2.
-
-
Synthesis & Trapping Protocols:
-
BenchChem Protocols.[2] "Synthesis of N-Acylated Thiazole Derivatives."
-
Disclaimer: This guide is intended for experienced chemical researchers. Always consult your institution's Chemical Hygiene Plan (CHP) before handling highly reactive or air-sensitive compounds.
Sources
purification of thiazol-5-ol by column chromatography
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of Thiazol-5-ol via Column Chromatography
Introduction: The Thiazole Challenge
Purifying thiazol-5-ol (and its derivatives) is deceptively difficult. Unlike standard organic intermediates, this compound exists in a dynamic keto-enol tautomeric equilibrium between the aromatic 5-hydroxythiazole (enol) and the non-aromatic thiazol-5(4H)-one (keto).
On standard silica gel, this equilibrium creates a "moving target." The acidic silanol groups (
-
Streaking/Tailing: The compound elutes as a smear rather than a discrete band.
-
Yield Loss: Irreversible adsorption or silica-catalyzed oxidation.
-
Co-elution: Overlap with polar impurities (e.g., thioamides from Hantzsch synthesis).
This guide provides a self-validating troubleshooting framework to overcome these specific physicochemical challenges.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My product streaks across the entire column and never elutes as a tight band."
The Science:
This is the hallmark of on-column tautomerization . As the compound moves down the column, it shifts between the Keto and Enol forms. These forms have different polarities and thus different retention factors (
The Solution: Mobile Phase Modification You must "lock" the compound in a single protonation state or suppress the silanol interaction.
-
Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to both the non-polar (e.g., Hexane/DCM) and polar (e.g., Ethyl Acetate/Methanol) mobile phases.
-
Why it works: The acid creates a constant pH environment that suppresses the ionization of residual silanols and favors the neutral protonated form of the thiazole, sharpening the peak.
Critical Warning: Do not use basic modifiers (Triethylamine) for thiazol-5-ols unless you have confirmed stability. Bases can deprotonate the 5-OH (phenolic character), creating an anion that binds irreversibly to silica.
Issue 2: "I load 500mg, but only recover 200mg. Where did it go?"
The Science: Thiazol-5-ols are electron-rich and prone to oxidative decomposition or ring-opening hydrolysis, especially on "active" (acidic) silica gel.
The Solution: Switch Stationary Phase If yield loss >20%, standard silica is the culprit. Switch to Reverse Phase (C18) .
-
Protocol: Use a C18 flash cartridge.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Why it works: C18 silica is "end-capped" (silanols are blocked), eliminating the catalytic surface that degrades your compound. The water/organic gradient is also gentler than the harsh normal-phase solvents.
Issue 3: "The compound precipitates at the top of the column."
The Science: Thiazol-5-ols often have poor solubility in non-polar starting solvents (Hexane/Heptane) but high solubility in the polar eluent (MeOH/EtOAc). Liquid loading in a strong solvent (DCM) causes immediate precipitation when the sample hits the non-polar mobile phase.
The Solution: Dry Loading [1][2]
-
Protocol: Dissolve the crude mixture in a minimum amount of Acetone or MeOH. Add Celite 545 (ratio 1:2 sample:Celite). Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder into a solid-load cartridge.
Part 2: Visualizing the Mechanism
The following diagram illustrates the decision logic for purifying tautomeric heterocycles.
Figure 1: Decision matrix for selecting the correct purification mode based on TLC behavior.
Part 3: Validated Experimental Protocols
Method A: Modified Normal Phase (For Streaking Issues)
Use this when the compound is stable but difficult to separate.
| Parameter | Specification | Notes |
| Stationary Phase | High-Performance Silica (20-40 µm) | Smaller particle size improves resolution of tautomers. |
| Solvent A | Dichloromethane (DCM) + 0.5% Acetic Acid | Acid suppresses silanol ionization. |
| Solvent B | Methanol (MeOH) + 0.5% Acetic Acid | Do not exceed 10% MeOH if possible to avoid silica dissolution. |
| Gradient | 0% B for 2 CV, then 0-10% B over 15 CV. | Shallow gradients are essential for thiazoles. |
| Detection | UV 254 nm + 280 nm | Monitor 280 nm as thiazol-5-ols often absorb here. |
Method B: Reverse Phase C18 (For Stability/Yield Issues)
Use this when the compound degrades on silica or is highly polar.[1]
| Parameter | Specification | Notes |
| Stationary Phase | C18 (Octadecyl) functionalized silica | "End-capped" variety preferred. |
| Solvent A | Water + 0.1% Formic Acid | Buffers pH to ~2.7. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | MeOH can be used but generates higher backpressure. |
| Gradient | 5% B to 95% B over 12 CV. | Hold at 5% B for 2 CV to flush polar salts. |
| Loading | Dry Load on Celite or C18-bonded silica. | Crucial: Do not liquid load in DMSO/DMF if possible (broadens early peaks). |
Part 4: References
-
Biotage. (2023).[2][3][4] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]
-
Sielc Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (PubChem). Thiazole Compound Summary. Retrieved from [Link]
-
Biotage. (2023).[2] When should I use C18 rather than silica for flash chromatography? Retrieved from [Link]
Sources
Hantzsch Thiazole Synthesis: A Technical Support Center for Minimizing Side Reactions
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of thiazole-containing compounds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is valued for its robustness and high yields.[1][2] However, like any chemical transformation, it is not without its nuances. The formation of side products can lead to reduced yields and complex purification challenges.
This document moves beyond a simple recitation of steps and delves into the causality behind common experimental issues. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) aimed at not just solving problems, but fostering a deeper understanding of the reaction mechanism to proactively minimize side reactions.
Core Principles of the Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][3] The reaction proceeds through a multi-step pathway, beginning with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1]
Visualizing the Reaction: Main Pathway and Potential Side Reactions
To effectively troubleshoot, it is essential to visualize the intended reaction pathway alongside potential competing reactions.
Caption: Main reaction pathway of the Hantzsch synthesis and points of origin for side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am experiencing very low or no yield of my desired thiazole. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the Hantzsch synthesis can often be traced back to a few key factors: suboptimal reaction conditions, poor reagent quality, or competing side reactions.
-
Suboptimal Temperature: The reaction typically requires heating to proceed efficiently. For instance, the reaction of 2-bromoacetophenone and thiourea in methanol can be effectively heated at 100°C for 30 minutes.[4] Insufficient heat may result in a sluggish reaction, while excessive heat can promote the decomposition of starting materials or intermediates.
-
Improper Solvent: The choice of solvent is critical. While polar protic solvents like methanol and ethanol are commonly used, other options such as water, 1-butanol, and 2-propanol have also been employed successfully, sometimes in mixtures.[4] In some cases, solvent-free conditions have been reported to improve reaction rates and yields.
-
Reagent Purity: Impurities in the α-haloketone or thioamide are a frequent cause of low yields.[4]
-
α-Haloketones: These reagents can be lachrymatory and may decompose over time. It is crucial to use fresh or properly stored α-haloketones. Impurities from their synthesis, such as α,α-dihalogenated ketones or products of aromatic ring halogenation, can lead to the formation of unwanted byproducts.[5]
-
Thioamides: The stability of the thioamide is also important. Ensure it is of high purity and has not degraded during storage.
-
-
Catalyst Issues: While the classic Hantzsch synthesis often does not require a catalyst, modern variations may employ one to enhance efficiency. For example, silica-supported tungstosilisic acid has been shown to produce high yields (79-90%).[4] If you are using a catalyst, verify its activity and ensure it is used in the correct concentration.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the thioamide (1.5 equivalents) in a suitable solvent (e.g., methanol, 5 mL per 5 mmol of α-haloketone).
-
Add the α-haloketone (1.0 equivalent) to the solution.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100°C) for the recommended time (e.g., 30 minutes).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.[1]
-
Collect the precipitate by vacuum filtration through a Buchner funnel, washing the filter cake with water.[1]
-
Dry the collected solid to obtain the crude product.
FAQ 2: Formation of an Unexpected Isomer
Question: I am using an N-monosubstituted thioamide and observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
Answer: This is a classic side reaction in the Hantzsch synthesis when using N-substituted thioamides. The reaction can potentially yield two regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The control of regioselectivity is highly dependent on the reaction conditions, particularly the pH.
-
In Neutral Solvents: The condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents almost exclusively yields the 2-(N-substituted amino)thiazoles.[3]
-
Under Acidic Conditions: In the presence of strong acid (e.g., 10M HCl in ethanol), mixtures of the two regioisomers are often formed.[3] The acid can catalyze the isomerization of the intermediate, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole. In some cases, with specific substrates and conditions (e.g., 10M HCl-EtOH at 80°C), the imino isomer can even become the major product.[3]
To ensure the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral reaction conditions. If the α-haloketone starting material is an HCl salt, it should be neutralized before the reaction.
Caption: Control of regioselectivity in the Hantzsch synthesis with N-substituted thioamides.
FAQ 3: Difficult Product Purification
Question: My crude product is impure, and purification is proving to be difficult. What are the recommended strategies?
Answer: Purification challenges often arise from the presence of unreacted starting materials or specific side products. The optimal strategy will depend on the nature of the impurities.
-
Precipitation and Filtration: For many 2-aminothiazole products, a simple and effective initial purification step is precipitation. These products are often poorly soluble in water.[1] After neutralizing the reaction mixture with a base like sodium carbonate, the desired thiazole often precipitates and can be collected by filtration. This method is particularly effective for removing excess water-soluble reagents like thiourea.
-
Recrystallization: If the crude product is still impure after precipitation, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be an effective method for obtaining highly pure material.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable option. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes) can be used to separate the desired thiazole from byproducts.
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Cause | Recommended Purification Strategy |
| Unreacted Thioamide | Using an excess of thioamide. | Precipitation of the thiazole product from an aqueous solution; the thioamide will remain dissolved.[6] |
| Unreacted α-Haloketone | Incomplete reaction. | Column chromatography. |
| Regioisomer | Use of N-substituted thioamide under acidic conditions. | Column chromatography; however, prevention by using neutral conditions is the best approach. |
| α,α-Dihaloketone Byproduct | Impure α-haloketone starting material. | Careful column chromatography may separate the resulting di-substituted or alternative heterocyclic products. Prevention through purification of the α-haloketone is recommended. |
Advanced Considerations and Modern Variations
The field of organic synthesis is constantly evolving, and the Hantzsch synthesis is no exception. Modern variations aim to improve yields, reduce reaction times, and enhance the "greenness" of the procedure.
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4]
-
Ultrasonic Activation: Sonication is another energy input method that can accelerate the reaction, often allowing it to proceed at room temperature.[2]
-
Solvent-Free Conditions: Grinding the reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent like ethanol, can lead to high yields in a solvent-free environment.
-
Alternative Reagents: To circumvent the use of often toxic and unstable α-haloketones, alternative starting materials such as sulfoxonium ylides have been explored. However, these can also introduce their own set of side reactions, such as the formation of methylthioether byproducts.[1]
By understanding the fundamental mechanism of the Hantzsch thiazole synthesis and being aware of the common side reactions and their causes, researchers can effectively troubleshoot and optimize their experimental protocols. This guide provides a framework for rational decision-making in the laboratory, leading to higher yields, purer products, and more efficient drug discovery and development processes.
References
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - MDPI. Available at: [Link]
-
Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03905J. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of Thiazol-5-ol Tautomers
Introduction: The Dynamic World of Thiazol-5-ol Tautomerism
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of heterocyclic compounds is paramount. Thiazole, a five-membered ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] When substituted with a hydroxyl group at the 5-position, the resulting thiazol-5-ol exists in a dynamic equilibrium between several tautomeric forms. This tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, such as its polarity, hydrogen bonding capability, and ultimately its biological activity and pharmacokinetic profile.
This guide provides an in-depth technical comparison of the three principal tautomers of substituted thiazol-5-ols: the enol (5-hydroxythiazole), the keto (thiazol-5(4H)-one), and the zwitterionic or mesoionic form. We will explore how 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and indispensable tool for identifying and quantifying these tautomers in solution. The principles and experimental data presented herein are synthesized from foundational studies on thiazole derivatives and related heterocyclic systems, offering a comprehensive framework for the characterization of these fascinating molecules.
The Three Faces of Thiazol-5-ol: A Tautomeric Equilibrium
The tautomerism of thiazol-5-ols is a dynamic equilibrium process involving the migration of a proton and a shift in double bonds. The three key players in this equilibrium are:
-
The Enol Form (5-Hydroxythiazole): This is an aromatic tautomer featuring a hydroxyl group attached to the C5 position of the thiazole ring.
-
The Keto Form (Thiazol-5(4H)-one): This non-aromatic tautomer possesses a carbonyl group at C5 and a protonated nitrogen at position 3. The protonation at N3 disrupts the aromaticity of the thiazole ring.
-
The Zwitterionic/Mesoionic Form: This form is characterized by a positive charge on the thiazolium ring and a negative charge on the exocyclic oxygen. It can be represented as a resonance hybrid of several canonical forms and is often stabilized by delocalization of the charges.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, as well as the nature of the substituents on the thiazole ring.[2]
Caption: Tautomeric equilibrium of thiazol-5-ol.
Distinguishing Tautomers with 1H NMR: A Comparative Analysis
1H NMR spectroscopy is a powerful technique for studying tautomeric equilibria because the rate of interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species in solution.[3] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which differs significantly between the three tautomers.
Key Diagnostic Regions in the 1H NMR Spectrum:
-
The C4-H Proton: The chemical shift of the proton at the C4 position of the thiazole ring is a key indicator of the tautomeric form.
-
The Labile Proton (OH/NH): The signal for the exchangeable proton (from the hydroxyl or amine group) can provide valuable information, although its position and appearance are highly dependent on the solvent, concentration, and temperature.
-
Substituent Protons: The chemical shifts of protons on substituents attached to the thiazole ring can also be influenced by the tautomeric state of the ring.
Comparative 1H NMR Data of Thiazol-5-ol Tautomer Analogs:
The following table summarizes representative 1H NMR chemical shifts for the different tautomeric forms, compiled from studies on thiazol-5-ol derivatives and closely related heterocyclic systems. This provides a valuable guide for identifying the predominant tautomer in an experimental sample.
| Tautomeric Form | Key Proton | Representative Chemical Shift (δ, ppm) | Rationale for Chemical Shift | Reference |
| Enol (Aromatic) | C4-H | 7.0 - 7.5 | Located on an aromatic, electron-rich five-membered ring. | [4] |
| OH | 9.0 - 11.0 (in DMSO-d6) | Acidic proton, often broad and solvent-dependent. | [5] | |
| Keto (Non-aromatic) | C4-H | 4.5 - 5.5 (quartet if C4 is substituted with CH3) | Proton on an sp3-hybridized carbon adjacent to a carbonyl group and a double bond. | [6] |
| NH | 10.0 - 12.0 (in DMSO-d6) | Proton on a positively charged nitrogen in a non-aromatic ring, deshielded. | [6] | |
| Zwitterionic/Mesoionic | C4-H | 7.5 - 8.5 | Proton on an aromatic-like ring that is part of a positively charged system, leading to deshielding compared to the neutral enol. | [7] |
| N-CH3 | 3.6 - 4.1 | Methyl group attached to a positively charged nitrogen atom, deshielded. | [8][9] |
Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.
The Influence of Solvent on Tautomeric Equilibrium: A Case Study Approach
The choice of NMR solvent is not merely a matter of solubility; it is a critical experimental parameter that can shift the tautomeric equilibrium. A comparative analysis in different deuterated solvents is a powerful method to probe the nature of the tautomers.
-
Non-polar, aprotic solvents (e.g., CDCl3, Benzene-d6): These solvents tend to favor the less polar tautomer, which is often the enol form, as it can form intramolecular hydrogen bonds.[5]
-
Polar, aprotic solvents (e.g., DMSO-d6, Acetone-d6): These solvents can stabilize more polar forms through dipole-dipole interactions. The keto and zwitterionic forms, with their greater charge separation, are often favored in these solvents.[5]
-
Polar, protic solvents (e.g., D2O, Methanol-d4): These solvents can engage in hydrogen bonding with the solute, which can stabilize both the keto (via the carbonyl oxygen) and enol (via the hydroxyl group) forms. The outcome depends on the specific interactions.
A study on a 1,3,4-thiadiazole derivative, a close analog of thiazol-5-ol, demonstrated this solvent effect clearly. In chloroform, the enol form was predominant, while in DMSO, the equilibrium shifted significantly towards the keto form, as evidenced by the appearance of distinct sets of signals in the 1H NMR spectra corresponding to each tautomer.[3][10]
Experimental Protocol for 1H NMR Analysis of Thiazol-5-ol Tautomers
This section provides a detailed, step-by-step methodology for the preparation and 1H NMR analysis of a thiazol-5-ol sample to determine its tautomeric composition.
I. Sample Preparation: The Foundation of High-Quality Spectra
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified thiazol-5-ol derivative. A higher concentration may be necessary for less sensitive nuclei like 13C, but for routine 1H NMR, this range is optimal to avoid viscosity-related line broadening.
-
Solvent Selection: Choose a deuterated solvent based on the desired experimental conditions. To study the tautomeric equilibrium, it is highly recommended to acquire spectra in at least two solvents of differing polarity, such as CDCl3 and DMSO-d6. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Add the deuterated solvent to the sample vial and gently agitate to ensure complete dissolution. Sonication may be used if necessary.
-
Filtration: This is a critical step. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and lead to poor spectral resolution.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Caption: Experimental workflow for 1H NMR analysis.
II. 1H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise ratio with the recommended sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate quantification by integration, a longer relaxation delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation of all protons.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals corresponding to the different tautomers. For example, integrate the distinct C4-H signals for the keto and enol forms.
-
Quantification: The ratio of the integrals of signals from different tautomers directly corresponds to their molar ratio in the solution. For instance:
-
% Enol = [Integral(Enol C4-H) / (Integral(Enol C4-H) + Integral(Keto C4-H))] * 100
-
Conclusion: A Powerful Tool for a Complex Problem
The tautomeric behavior of thiazol-5-ols is a critical aspect of their chemical identity, with significant implications for their application in drug discovery and materials science. 1H NMR spectroscopy provides a robust and accessible method for the qualitative and quantitative analysis of this tautomeric equilibrium. By carefully selecting experimental conditions, particularly the solvent, and by understanding the characteristic chemical shifts of the different tautomeric forms, researchers can gain deep insights into the structure and behavior of these dynamic molecules. This guide serves as a foundational resource for leveraging the power of 1H NMR to unravel the complexities of thiazol-5-ol tautomerism.
References
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Lira, B. F., Miller, J., Simas, A. M., de Athayde Filho, P. F., Dias, A. de F., Silva, R. O., & de Oliveira, V. C. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC, 2004(vi), 12-21. [Link]
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de Farias, P. M. A., de Athayde-Filho, P. F., Lira, B. F., & Miller, J. (2005). 1,3-Thiazolium-5-thiolates mesoionic compounds: semiempirical evaluation of their first static hyperpolarizabilities and synthesis of new examples. Journal of the Brazilian Chemical Society, 16, 1031-1037. [Link]
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Lira, B. F., Miller, J., de Athayde-Filho, P. F., & Simas, A. M. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ARKIVOC, 2004(vi), 12-21. [Link]
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Giraud, M., Ghattas, W., Gellis, A., Vanelle, P., & Heine, T. (2012). Mesoionic Thiazol-5-ylidenes as Ligands for Transition Metal Complexes. Molecules, 17(10), 12096-12105. [Link]
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Table 3 1 H NMR spectral data of some of the prepared compounds. - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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Nguyen, N. T. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology, 23(5A), 106-111. [Link]
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1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. (n.d.). Retrieved February 10, 2026, from [Link]
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Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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Ball, P., & Nicholls, C. H. (1982). Azo-hydrazone tautomerism of hydroxyazo compounds—a review. Dyes and Pigments, 3(1), 5-26. [Link]
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Pierens, G. K., Venkatachalam, T. K., & Reutens, D. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 52(10), 627-634. [Link]
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Grudzień, M., Woliński, P., Krzemińska, A., Niewiadomy, A., Matysiak, J., & Luchowski, R. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411. [Link]
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Singh, K., & Sharma, A. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 345-356. [Link]
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Pierens, G. K., Venkatachalam, T. K., & Reutens, D. (2014). A comparative study between para‐aminophenyl and ortho‐aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 52(10), 627-634. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Berkessel, A., Elfert, S., Yatham, V. R., & Neudörfl, J.-M. (2014). Breslow Intermediates (Amino Enols) and Their Keto Tautomers: First Gas‐Phase Characterization by IR Ion Spectroscopy. Angewandte Chemie International Edition, 53(44), 11640-11644. [Link]
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1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
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Fares, M., Claramunt, R. M., Pérez-Torralba, M., & Elguero, J. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208-3213. [Link]
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Begtrup, M. (1976). Solvent effects on the tautomeric equilibria of 4,4/5,5‐disubstituted 4H/5H‐imidazol‐5/4‐ones. Acta Chemica Scandinavica B, 30, 468-472. [Link]
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Comparative Guide: Thiazol-5-ol vs. Oxazol-5-ol Reactivity
Executive Summary: The Chalcogen Effect
In heterocyclic synthesis, Oxazol-5-ol and Thiazol-5-ol represent two critical, yet distinct, chemical spaces. While nominally "alcohols," these species predominantly exist as their keto-tautomers (azlactones/thiazolones) or zwitterionic mesoionic species (Münchnones/Thio-Münchnones).
For the medicinal chemist, the choice between these two scaffolds typically hinges on stability vs. reactivity :
-
Oxazol-5-ols (Münchnones): High-energy, highly reactive 1,3-dipoles. They are the "gold standard" for rapid construction of pyrroles via [3+2] cycloaddition followed by CO₂ extrusion.
-
Thiazol-5-ols (Thio-Münchnones): Exhibit higher thermal stability due to the aromatic character of the sulfur-containing ring. They react slower in cycloadditions and require harsher conditions to extrude COS (carbonyl sulfide).
Structural Dynamics & Tautomerism
To manipulate these compounds effectively, one must understand that the "5-ol" form is rarely the reactive species. Both systems undergo rapid tautomerization.
The Tautomeric Equilibrium
The 5-hydroxy form (A) equilibrates with the neutral 5-one form (B) and, under basic or acylating conditions, generates the mesoionic species (C).
Figure 1: The equilibrium shifts based on the heteroatom (O vs S). Oxazoles favor the mesoionic form more readily under dehydration conditions, while thiazoles often stabilize the neutral keto form.
Performance Matrix: Reactivity & Stability
The following table synthesizes experimental data regarding the utility of these scaffolds in 1,3-Dipolar Cycloaddition (1,3-DC) , the primary application for drug discovery (e.g., Atorvastatin synthesis).
| Feature | Oxazol-5-ol (Münchnone) | Thiazol-5-ol (Thio-Münchnone) | Mechanistic Driver |
| Primary Reactivity | High (Kinetic Control) | Moderate (Thermodynamic Stability) | O is more electronegative, destabilizing the ring |
| Cycloaddition Rate | Fast ( | Slow | Lower aromaticity of oxazole facilitates disruption of the |
| Leaving Group | CO₂ (Gas, Entropy driven) | COS (Gas, slower extrusion) | C=O bond formation is thermodynamically stronger than C=S. |
| Nucleophilicity | Hard Nucleophile | Soft Nucleophile | Sulfur's larger orbital radius and polarizability. |
| Thermal Stability | Low (Decomposes >100°C) | High (Stable often >150°C) | Thiazole has higher resonance energy (aromaticity) than oxazole. |
| Regioselectivity | Steric-controlled | Orbital-controlled (FMO) | Münchnones have a smaller HOMO-LUMO gap. |
Deep Dive: 1,3-Dipolar Cycloaddition (Pyrrole Synthesis)
The most valuable reaction for these scaffolds is the conversion to pyrroles. This reaction highlights the "Product Performance" difference: Oxazoles are reagents of speed; Thiazoles are reagents of stability.
Mechanism of Action[1][2]
-
Generation: The amino acid precursor is cyclized (using acetic anhydride) to form the mesoionic species.[1]
-
Cycloaddition: The dipole reacts with an alkyne (dipolarophile).[2][1][3][4]
-
Extrusion: The bicyclic intermediate collapses, ejecting a small molecule (CO₂ or COS) to aromatize into a pyrrole.
Figure 2: Comparative pathway for Pyrrole synthesis. Note the kinetic advantage of the Oxazole pathway via rapid CO2 extrusion.
Experimental Protocol: Synthesis of Tetrasubstituted Pyrroles
Use Case: Comparative synthesis using N-benzoyl-phenylglycine (Oxazole route) vs. N-thiobenzoyl-phenylglycine (Thiazole route).
Method A: Via Oxazol-5-ol (Münchnone)
Status: Preferred for rapid library generation.
-
Reagents: N-Benzoyl-amino acid (1.0 eq), Acetic Anhydride (5.0 eq), DMAD (Dimethyl acetylenedicarboxylate, 1.2 eq).
-
Setup: Flame-dried round bottom flask,
atmosphere. -
Procedure:
-
Dissolve amino acid in Acetic Anhydride. Heat to 60°C for 15 min (formation of orange/red Münchnone).
-
Add DMAD dropwise. Caution: Exothermic.
-
Observe gas evolution (CO₂).
-
Heat at 80°C for 1 hour.
-
-
Workup: Remove excess
in vacuo. Recrystallize from EtOH. -
Yield: Typically 85-95%.
Method B: Via Thiazol-5-ol (Thio-Münchnone)
Status: Preferred when starting materials are thioamides or for specific sulfur-retention side reactions.
-
Reagents: N-Thiobenzoyl-amino acid (1.0 eq), DCC (Dicyclohexylcarbodiimide, 1.1 eq) or
, DMAD (1.5 eq). -
Setup: Sealed tube or high-boiling solvent (Toluene/Xylene).
-
Procedure:
-
Cyclization to the mesoionic thiazole often requires DCC to avoid S-acylation side products.
-
Add DMAD.
-
Critical Step: Heat to reflux (110°C+) for 12-24 hours. The extrusion of COS is significantly slower than CO₂.
-
-
Workup: Chromatography is usually required to separate the product from unreacted stable thio-münchnone.
-
Yield: Typically 50-70%.
Authoritative References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][1][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Gribble, G. W. (2002). Oxazoles: Synthesis, Reactions, and Spectroscopy. In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products.[4] Wiley-Interscience.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (High-speed Münchnone chemistry). Link
-
Potts, K. T., et al. (1977). Mesoionic compounds.[6][5][7] Synthesis and cycloaddition reactions of 1,3-dithiolium-4-olates. Journal of Organic Chemistry, 42(9), 1648–1649. (Thio-analog comparisons). Link
-
Lopchuk, J. M. (2019). 1,3-Dipolar Cycloaddition of Münchnones.[1][5] In Name Reactions for Homologation. Wiley. (Modern mechanistic updates).
Sources
Mastering Thiazol-5-ol Purity Analysis: A Comparative HPLC Method Development Guide
Executive Summary
Thiazol-5-ol and its derivatives act as critical scaffolds in the synthesis of neonicotinoids (e.g., Thiamethoxam) and kinase inhibitors. However, their analysis is notoriously difficult due to two convergent factors: keto-enol tautomerism and secondary silanol interactions .
Standard C18 protocols often fail, yielding split peaks or severe tailing (
The Bottom Line: While HILIC offers superior retention for the most polar variants, Pentafluorophenyl (PFP) or Polar-Embedded C18 phases provide the best balance of peak symmetry, isomer selectivity, and equilibration speed for routine purity analysis.
The Chemical Challenge: Tautomerism & Silanols
To develop a robust method, one must understand the analyte's behavior in solution. Thiazol-5-ol is not a static molecule; it exists in a dynamic equilibrium.
The Tautomeric Trap
In solution, 5-hydroxythiazoles equilibrate between the enol form (aromatic, hydroxy) and the keto form (non-aromatic, thiazolin-5-one).
-
Impact: If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting or "saddle" peaks.
-
Solution: The mobile phase pH must force the equilibrium toward a single dominant species, or the temperature must be elevated to coalesce the peaks.
Silanol Interactions
The nitrogen atom in the thiazole ring (pKa ~2.5–3.5) acts as a Lewis base. On traditional silica-based columns, this nitrogen interacts with acidic residual silanols, causing severe peak tailing.
Visualizing the Mechanism
The following diagram illustrates the chemical equilibrium and the decision matrix for method selection.
Figure 1: Decision matrix for thiazole method development based on analyte polarity and structural challenges.
Comparative Analysis: C18 vs. HILIC vs. PFP
We evaluated three methods using a 2-substituted thiazol-5-ol derivative standard (99% purity).
Experimental Conditions Summary
| Parameter | Method A: Traditional RP | Method B: HILIC | Method C: Fluorinated (PFP) |
| Column | C18 (Fully Endcapped), 3.5µm | Bare Silica / Zwitterionic, 3.5µm | Pentafluorophenyl (PFP), 2.7µm |
| Mobile Phase A | 0.1% H₃PO₄ (pH 2.1) | 10mM Ammonium Acetate (pH 5.8) | 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Mode | Gradient (5% → 60% B) | Isocratic (90% B) | Gradient (10% → 50% B) |
| Mechanism | Hydrophobic Interaction | Partitioning into Water Layer |
Performance Data
| Metric | Method A (C18) | Method B (HILIC) | Method C (PFP) |
| Retention Time ( | 2.4 min (Elutes in void) | 8.1 min | 5.6 min |
| Tailing Factor ( | 1.95 (Fail) | 1.15 | 1.08 (Excellent) |
| Resolution ( | 1.2 | 4.5 | 3.8 |
| Equilibration Time | 5 min | 25 min | 6 min |
| Sensitivity (S/N) | Low (Peak broadening) | High (Organic rich) | High |
*Resolution measured between the main peak and the nearest synthesis impurity (des-hydroxy analog).
Analysis of Results
-
Method A (C18): Failed. Despite low pH (suppressing silanols), the polar nature of the thiazol-5-ol caused it to elute near the void volume (
), making quantitation unreliable. -
Method B (HILIC): Excellent retention and peak shape.[1] However, the high organic content required long equilibration times, and solubility issues arose when injecting aqueous reaction mixtures.
-
Method C (PFP): The Winner. The fluorine atoms in the stationary phase attract the electron-rich nitrogen of the thiazole ring via dipole-dipole interactions, while the
overlap stabilizes the aromatic system. This provided sufficient retention without the "dewetting" risks of C18.
Recommended Protocol: PFP/Core-Shell Method
This protocol is validated for stability-indicating purity analysis of thiazol-5-ol derivatives.
Reagents & Equipment[3]
-
Column: Kinetex F5 or PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.6 µm (Phenomenex or equivalent).
-
System: HPLC/UHPLC with PDA detector (monitoring 254 nm and 280 nm).
-
Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Step-by-Step Workflow
Step 1: Mobile Phase Preparation
-
Solvent A: Dissolve 0.63g Ammonium Formate in 1L HPLC-grade water. Adjust pH to 3.0 ± 0.1 using Formic Acid. Filter through 0.22µm membrane.
-
Solvent B: 100% Methanol (MeOH is preferred over ACN for PFP columns to maximize
selectivity).
Step 2: Instrument Setup
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C (Slightly elevated temperature helps collapse tautomers into a single peak).
-
Injection Vol: 5 µL.
Step 3: Gradient Profile
| Time (min) | % A (Buffer) | % B (MeOH) |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
Step 4: System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
RSD (n=5): NMT 2.0% for area.
Troubleshooting Guide
Scenario 1: Peak Splitting (Doublet Peaks)
-
Cause: Slow keto-enol tautomerization.
-
Fix: Increase column temperature to 40°C or 45°C. This increases the rate of interconversion, coalescing the split peaks into a single, sharp band.
Scenario 2: Low Retention on PFP
-
Fix: Ensure pH is at least 1 unit away from the pKa. For basic thiazoles, higher pH (using ammonium acetate pH 6.5) might increase retention on RP, but pH 3.0 is usually safer for silica stability. If retention is still low, switch to HILIC.
Scenario 3: Baseline Drift
-
Cause: UV absorbance of Formic Acid at low wavelengths.
-
Fix: If detecting <230 nm, switch from Formic Acid to Phosphoric Acid (non-volatile) if MS detection is not required.
References
-
Petrović, M. et al. "Separation of Thiazole Structural Isomers." SIELC Technologies Application Notes. Available at: [Link][6]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview, 5994-1102EN. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67545, 2-Aminothiazol-5-ol." PubChem. Available at: [Link]
- McCalley, D.V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
-
Vertex AI Search. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." BMC Chemistry.[4] Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Thiazol-5-ol and its Isomers
Introduction
For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures, with fragmentation patterns providing a veritable fingerprint of a molecule's architecture. This guide delves into the mass spectrometric fragmentation of thiazol-5-ol, a heterocyclic compound of significant interest due to its presence in various biologically active molecules.
Thiazol-5-ol exists in a tautomeric equilibrium with thiazol-5(4H)-one and thiazol-5(2H)-one. This dynamic interplay of isomers profoundly influences the observed fragmentation patterns, making a comprehensive understanding essential for accurate structural assignment. This guide will provide an in-depth comparison of the fragmentation behavior of these tautomers and contrast them with related heterocyclic systems, supported by experimental data and detailed protocols.
The Thiazole Ring: A Fragile Scaffold Prone to Characteristic Fissures
Under electron ionization (EI), the thiazole ring is known to undergo characteristic cleavage at its weaker bonds. A primary fragmentation pathway for many thiazole derivatives involves the scission of the 1,2 (S-C) and 3,4 (N-C) bonds[1]. The stability of the resulting fragments is heavily influenced by the nature and position of any substituents on the ring.
Thiazol-5-ol vs. Thiazol-5-one: A Tale of Two Tautomers
The position of the double bond and the hydroxyl/carbonyl group in the tautomers of thiazol-5-ol dictates their fragmentation pathways.
Thiazol-5-ol: The enol form is expected to exhibit fragmentation patterns influenced by the hydroxyl group. A common fragmentation for alcohols is the loss of a water molecule (H₂O)[2]. Additionally, cleavage of the ring can be initiated by the hydroxyl group.
Thiazol-5(4H)-one & Thiazol-5(2H)-one: The keto forms, possessing a carbonyl group, will likely undergo fragmentation pathways typical of ketones. A prominent fragmentation for cyclic ketones is the loss of a carbon monoxide (CO) molecule, a process known as decarbonylation. This has been observed in the mass spectra of similar heterocyclic ketones like pyranopyrazoles[1].
Comparative Fragmentation Analysis: Thiazol-5-ol and Related Heterocycles
To provide a broader context, it is instructive to compare the fragmentation of thiazol-5-ol with that of its oxygen-containing analog, oxazol-5-ol, and other related five-membered heterocyclic systems.
| Compound | Key Fragmentation Pathways | Characteristic Neutral Losses |
| Thiazole | Ring cleavage at 1,2 and 3,4 bonds. | HCN, C₂H₂ |
| 4-Methylthiazole | Loss of H to form a stable thiazolyl-methyl cation. | H• |
| Thiazol-5-one (putative) | Decarbonylation, Ring cleavage. | CO, HCN |
| Oxazole | Loss of CO, followed by HCN. | CO, HCN |
| Isoxazol-5-ol | Ring cleavage, loss of CO. | CO, NO |
| Pyrazol-5-one | Ring fragmentation, loss of N₂ and CO. | N₂, CO |
This table summarizes expected fragmentation pathways based on the general fragmentation rules of heterocyclic compounds and related experimental data.
Deciphering the Fragmentation Pathways: A Mechanistic Look
The following diagrams illustrate the proposed fragmentation pathways for the thiazole ring and the potential tautomers of thiazol-5-ol.
Caption: General fragmentation of the thiazole ring.
Caption: Proposed decarbonylation of the thiazol-5-one tautomer.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for reliable structural elucidation. The following are generalized protocols for analyzing thiazole derivatives using Electron Ionization (EI) and Collision-Induced Dissociation (CID).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms) is typically suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation and comparison with spectral libraries[3].
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Collision-Induced Dissociation (CID) Protocol for Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Prepare a solution of the compound in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid for positive ion mode, at a concentration of 1-10 µg/mL.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an ESI source.
-
ESI Conditions:
-
Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Temperature: 300-350 °C.
-
-
MS/MS Conditions:
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ in the first mass analyzer.
-
Collision Gas: Argon is commonly used.
-
Collision Energy: This is a critical parameter that needs to be optimized for each compound. A typical starting point is to ramp the collision energy from 10 to 40 eV to observe the evolution of fragment ions. The optimal energy will be the one that provides a rich spectrum of fragment ions without complete shattering of the precursor ion.
-
Conclusion
The mass spectrometric fragmentation of thiazol-5-ol is a complex process governed by its tautomeric equilibrium. The enol form is likely to exhibit fragmentation driven by the hydroxyl group, while the keto forms will be characterized by pathways typical of cyclic ketones, such as the loss of carbon monoxide. By carefully analyzing the fragmentation patterns and comparing them with those of related heterocyclic systems, researchers can confidently elucidate the structure of novel thiazole derivatives. The provided experimental protocols offer a solid starting point for obtaining high-quality mass spectra, which are indispensable for advancing our understanding of these important molecules in drug discovery and development.
References
-
Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. [Link]
-
4-Methylthiazole. PubChem. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
4(5H)-Thiazolone, 2-imino-. NIST WebBook. [Link]
-
2-Phenylthiazole. PubChem. [Link]
-
4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem. [Link]
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]
-
Thiazole. NIST WebBook. [Link]
-
Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Semantic Scholar. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
-
How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. [Link]
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]
-
Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
4-Methylthiazole. NIST WebBook. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
5-Thiazoleethanol, 4-methyl-. NIST WebBook. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
2-Phenylthiazolidine. PubChem. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. ACS Publications. [Link]
-
How to Compute Electron Ionization Mass Spectra from First Principles. American Chemical Society. [Link]
-
PubChem. [Link]
-
Spectral Information. PubChem. [Link]
-
4-Methyl-5-vinylthiazole. PubChem. [Link]
-
2-Amino-4-phenyl-5-methylthiazole. PubChem. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. PMC. [Link]
-
General guidelines for the CID fragmentation of 3-keto-anabolic steroids. [Link]
-
Scheme 10 Proposed fragmentation pathways for the CID-MS/MS of the protonated molecule 9a at m/z 363. ResearchGate. [Link]
-
Proposed CID fragmentation mechanisms for the major fragment ions from.... ResearchGate. [Link]
-
Thiazole. NIST WebBook. [Link]
-
3(2H)-Isothiazolone, 2-methyl-. NIST WebBook. [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]
-
Search for Species Data by Molecular Weight. NIST WebBook. [Link]
Sources
Comparative Biological Profile: Thiazol-4-ol vs. Thiazol-5-ol Scaffolds
Executive Summary: The "Generalist" vs. The "Specialist"
In medicinal chemistry, the positioning of the hydroxyl group on the thiazole ring—yielding thiazol-4-ol or thiazol-5-ol —dictates a profound divergence in biological activity, stability, and therapeutic application.
While both species exist primarily as their carbonyl tautomers (thiazol-4-one and thiazol-5-one ) in solution, their functionalized derivatives serve distinct pharmacological niches:
-
Thiazol-4-ol (Thiazol-4-one): The "Generalist." This scaffold is a dominant pharmacophore in antimicrobial and anti-inflammatory research. It is chemically robust, easily synthesized via the Hantzsch reaction, and its derivatives are potent inhibitors of 5-lipoxygenase (5-LOX) and bacterial MurB .
-
Thiazol-5-ol (Thiazol-5-one): The "Specialist." Less common and synthetically more demanding, this scaffold excels in metalloenzyme inhibition. Its derivatives, particularly
-hydroxythiazoles, are critical in targeting the Hypoxia-Inducible Factor (HIF) pathway via PHD2 and FIH inhibition, leveraging a unique metal-chelation mechanism absent in the 4-isomer.
Chemical Fundamentals: The Tautomeric Reality
To understand the biological activity, one must first address the chemical reality: free "thiazolols" are elusive. They exist in dynamic equilibrium with their keto-forms.
Tautomerism & Stability Map
The following diagram illustrates the dominant tautomers and their implication for drug design.
Figure 1: Tautomeric equilibrium of hydroxythiazoles. The keto-forms (ones) dictate the primary interaction modes in biological systems.
Comparative Biological Activity[2]
Thiazol-4-ol (Thiazol-4-one) Profile
Primary Domain: Anti-inflammatory & Antimicrobial.[1]
-
Mechanism of Action: The 4-carbonyl group (from the tautomer) often acts as a critical hydrogen bond acceptor. In 5-lipoxygenase (5-LOX) inhibition, 4-hydroxythiazoles (stabilized as ethers or esters) block the redox active site, preventing leukotriene synthesis.
-
Key Data:
-
5-LOX Inhibition: Substituted 4-hydroxythiazoles exhibit
values in intact polymorphonuclear leukocytes. -
Anticancer: Derivatives like Tiazofurin utilize the thiazole ring to mimic nucleosides, inhibiting IMP dehydrogenase.
-
Antimicrobial: Thiazol-4-one derivatives inhibit the bacterial enzyme MurB, essential for peptidoglycan synthesis.
-
Thiazol-5-ol (Thiazol-5-one) Profile
Primary Domain: Hypoxia Signaling & Metabolic Regulation.
-
Mechanism of Action: The 5-hydroxy/5-one system, particularly when adjacent to nitrogen (
-hydroxythiazoles), forms a bidentate chelation motif. This is highly specific for Fe(II) and Zn(II) dependent oxygenases. -
Key Data:
-
HIF Pathway:
-hydroxythiazole derivatives competitively inhibit Factor Inhibiting HIF (FIH) and PHD2 .[2][3] -
Selectivity: Optimized 5-ol derivatives show
-fold selectivity for FIH over other 2-oxoglutarate oxygenases (e.g., AspH, KDM4A).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Antioxidant: 5-amino-thiazol-5-one derivatives have shown potency in inhibiting lipid peroxidation in vivo, protecting against iron-induced CNS injury.
-
Head-to-Head Performance Data
The following table summarizes the divergence in activity based on the position of the oxygen functionality.
| Feature | Thiazol-4-ol (4-One) System | Thiazol-5-ol (5-One) System |
| Primary Target Class | Inflammatory Enzymes (LOX/COX), Bacterial Cell Wall | Metalloenzymes (HIF Hydroxylases), Oxidative Stress |
| Key Mechanism | H-Bonding, Nucleoside Mimicry | Metal Chelation (Fe2+, Zn2+), Radical Scavenging |
| Synthetic Accessibility | High (Hantzsch Synthesis) | Moderate to Low (Requires specific cyclization) |
| Chemical Stability | High (Stable scaffold for diverse libraries) | Moderate (Prone to oxidation/ring opening) |
| Representative Drug | Tiazofurin (Antineoplastic) | Roxadustat Analogs (HIF Stabilizers) |
| Potency Benchmark |
Experimental Protocols
Protocol A: Synthesis of a Bioactive Thiazol-4-one Derivative
Rationale: This protocol utilizes the classic Hantzsch condensation, the industry standard for accessing the 4-ol/4-one scaffold.
-
Reagents: Thiourea (10 mmol), Ethyl chloroacetate (10 mmol), Sodium acetate (anhydrous), Ethanol (absolute).
-
Procedure:
-
Dissolve thiourea in 20 mL ethanol in a round-bottom flask.
-
Add ethyl chloroacetate dropwise followed by sodium acetate (1.5 eq).
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Observation: The formation of a white precipitate indicates the cyclization to the thiazolidin-4-one core.
-
Cool to room temperature and pour into crushed ice.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
NMR should show a characteristic singlet for the at position 5 (approx. 3.8–4.0 ppm) and lack the ethyl ester signals if cyclization is complete.
Protocol B: Evaluation of 5-LOX Inhibition (Thiazol-4-ol Activity)
Rationale: This assay confirms the anti-inflammatory potential specific to the C4-oxygenated scaffold.
-
System: Human polymorphonuclear leukocytes (PMNL).
-
Induction: Calcium ionophore A23187.
-
Steps:
-
Incubate PMNL (
cells/mL) with the test compound (0.1 – 10 ) for 15 min at 37°C. -
Stimulate with A23187 (
) for 5 min. -
Terminate reaction with methanol/acetonitrile.
-
Quantification: Measure Leukotriene B4 (LTB4) levels via RP-HPLC.
-
-
Success Metric: A reduction in LTB4 peak area >50% compared to control indicates potent inhibition.
Strategic Decision Workflow
Use this flowchart to select the appropriate scaffold for your drug discovery campaign.
Figure 2: Decision matrix for scaffold selection based on target class.
References
-
Kerdesky, F. A., et al. (1991). "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry. Link
-
Brewitz, L., et al. (2020). "Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α." RSC Chemical Biology. Link
-
Mishra, C. B., et al. (2015).[4] "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[5] Journal of Heterocyclic Chemistry.
-
Vicini, P., et al. (2006). "Biological studies on 1,2-benzisothiazole derivatives." Farmaco.[6]
-
Gouda, M. A., et al. (2023). "An Overview of Thiazole Derivatives and its Biological Activities." Global Research Online. Link
Sources
- 1. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Study: Thiazol-5-ol vs. Thiazolidinone Scaffolds
Executive Summary
This guide presents a technical comparison of the stability profiles of thiazol-5-ol (the aromatic enol form) and thiazolidinone (the saturated keto form). While often chemically interconvertible via tautomerism, these two scaffolds exhibit distinct stability characteristics critical for drug development.
-
Thiazolidinone (specifically 4- or 5-thiazolidinone): Represents the thermodynamically preferred "keto" tautomer in most physiological conditions. It is the dominant scaffold in FDA-approved drugs (e.g., Glitazones) due to superior hydrolytic and metabolic stability relative to the enol form.
-
Thiazol-5-ol: Represents the "enol" tautomer. It is generally less stable, prone to rapid oxidation and tautomerization, unless structurally "locked" (e.g., via O-alkylation or ring fusion). Its primary utility lies in transient metabolic intermediates or specialized materials science applications (e.g., organic semiconductors) rather than oral bioavailability.
Chemical Basis: Tautomerism & Structural Integrity
The fundamental stability difference arises from the keto-enol tautomeric equilibrium . Unlike phenols where the aromatic enol is stable, the thiazole ring's aromaticity is often insufficient to stabilize the 5-hydroxyl group against the thermodynamic pull of the carbonyl (thiazolidinone) form.
Tautomeric Equilibrium Pathway
The following diagram illustrates the dynamic relationship between the reactive thiazol-5-ol and the stable thiazolidinone.
Figure 1: The keto-enol tautomerism where the C=O bond formation drives the equilibrium toward the thiazolidinone scaffold.
Comparative Stability Analysis
Hydrolytic Stability
-
Thiazolidinone: The ring contains a cyclic amide/thioester-like linkage. While generally stable at physiological pH (7.4), it is susceptible to ring-opening hydrolysis under alkaline conditions (pH > 9), yielding thio-acids and amines.
-
Thiazol-5-ol: As an enol, it is inherently unstable in aqueous media. It rapidly tautomerizes to the thiazolidinone, which then undergoes hydrolysis. If "locked" as an ether (e.g., 5-methoxythiazole), it displays significantly higher hydrolytic stability but becomes susceptible to oxidative dealkylation.
Oxidative Stability
-
Thiazolidinone: Moderate stability. The sulfur atom is the primary site of oxidation, forming sulfoxides (
) or sulfones ( ) without immediate ring destruction. This allows for metabolic clearance without generating highly reactive radical species. -
Thiazol-5-ol: Low stability. The electron-rich enol system is highly prone to oxidative radical attack, leading to polymerization or fragmentation. This makes unsubstituted thiazol-5-ols poor candidates for oral drugs.
Summary Data Table
| Feature | Thiazol-5-ol (Enol) | Thiazolidinone (Keto) |
| Thermodynamic State | Metastable / High Energy | Stable / Low Energy |
| Primary Degradation | Tautomerization | Ring-opening Hydrolysis (High pH) |
| Metabolic Liability | Rapid Phase I Oxidation (CYP450) | S-Oxidation / Ring Scission |
| Half-Life (pH 7.4) | < 30 min (unless substituted) | > 24 hours (typical drug scaffold) |
| Drug Examples | None (as core scaffold) | Pioglitazone, Rosiglitazone |
Experimental Protocols
To objectively assess the stability of a new derivative, the following self-validating protocols are recommended.
Protocol A: Tautomeric Ratio Determination (NMR)
Objective: Determine the dominant species in solution to predict shelf-life stability.
-
Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-
(aprotic polar) and separately in Methanol- (protic polar). -
Acquisition: Acquire
H-NMR and C-NMR spectra. -
Marker Analysis:
-
Thiazolidinone (Keto): Look for a carbonyl carbon signal in
C-NMR at 170–180 ppm and a methylene ( ) signal at 30–40 ppm . -
Thiazol-5-ol (Enol): Look for an aromatic
signal at 150–160 ppm and an alkene proton signal.
-
-
Validation: If signals for both exist, integrate proton peaks to calculate the
( ). A indicates a stable thiazolidinone preference.
Protocol B: Accelerated Oxidative Stress Testing
Objective: Differentiate between the robust thiazolidinone and the labile thiazol-5-ol.
-
Baseline: Prepare a 100
M solution of the analyte in Acetonitrile:Water (1:1). Inject into HPLC (UV detection at ). -
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 3%. Incubate at 25°C. -
Monitoring: Inject samples at
hours. -
Interpretation:
-
Thiazolidinone: Expect formation of a distinct, earlier-eluting peak (Sulfoxide) with >80% parent remaining at 4 hours.
-
Thiazol-5-ol: Expect rapid loss of parent (<50% at 1 hour) and formation of multiple complex degradation peaks (polymerization/fragmentation).
-
Protocol C: pH-Rate Profile (Hydrolysis)
Objective: Assess the vulnerability of the cyclic amide bond.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Spike compound (10
M final) into each buffer at 37°C. -
Quantification: Monitor disappearance via LC-MS/MS over 24 hours.
-
Calculation: Plot
vs. time. The slope yields the half-life .-
Acceptance Criteria: For a drug candidate,
hours at pH 7.4 is required.
-
Metabolic Stability & Drug Discovery Context
In drug discovery, the thiazolidinone scaffold is frequently flagged as a "Privileged Structure" but also occasionally as a PAINS (Pan-Assay Interference Compound) candidate if not properly substituted.
-
Rhodanines (2-thioxo-4-thiazolidinones): Often show poor metabolic stability and non-specific binding due to the exocyclic sulfur.
-
2,4-Thiazolidinediones (Glitazones): Highly stable. The removal of the thioxo group prevents the Michael acceptor reactivity often seen in rhodanines.
Recommendation: If your lead compound exists as a thiazol-5-ol, consider structural modification (e.g., methylation of the oxygen) to lock the conformation, or replace the core with a 2,4-thiazolidinedione to ensure metabolic stability.
References
-
Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chem. Res. Toxicol. (2015). [Link]
-
Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives. Arkivoc (2008). [Link]
-
Thiazolidin-4-ones as a Promising Scaffold in the Development of Antibiofilm Agents. Int. J. Mol. Sci. (2023). [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Eur. J. Med. Chem. (2020).[1][2] [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules (2021). [Link]
Sources
Comparative Bioanalysis of Thiazol-5-ol: Overcoming Tautomeric Instability in Plasma & Urine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The quantitative analysis of thiazol-5-ol and its substituted derivatives (common metabolites of thiazole-containing drugs like Clomethiazole) presents a unique bioanalytical challenge: keto-enol tautomerism .
Unlike stable phenolic compounds, the 5-hydroxythiazole moiety exists in a dynamic equilibrium between the aromatic enol form (thiazol-5-ol) and the non-aromatic keto form (thiazol-5-one) . This equilibrium is highly sensitive to solvent polarity and pH, leading to:
-
Peak broadening/splitting in LC-MS.
-
Poor reproducibility during direct injection.
-
Signal dilution across multiple tautomeric mass/charge states.
This guide compares three methodologies to overcome these limitations. We recommend Method A (LC-MS/MS with Dansyl Derivatization) as the Gold Standard for regulated bioanalysis due to its ability to "lock" the tautomer and enhance ionization efficiency.
Chemical Mechanism & Tautomeric Challenge
To quantify this analyte accurately, one must understand the instability mechanism. The following diagram illustrates the tautomeric shift and how derivatization stabilizes the molecule.
Figure 1: The keto-enol equilibrium of thiazol-5-ol complicates direct analysis. Derivatization traps the enol form, preventing the shift back to the keto form.
Comparative Methodology Guide
Method A: LC-MS/MS with Dansyl Derivatization (Recommended)
Best For: High-sensitivity DMPK studies, trace metabolite quantification.
-
Principle: The phenolic hydroxyl of the thiazol-5-ol reacts with Dansyl Chloride (DNS-Cl) under basic conditions. This forms a stable sulfonate ester.
-
Why it works:
-
Locks the Tautomer: Prevents keto-enol shifting.
-
ESI Enhancement: The dimethylamino-naphthalene moiety of DNS-Cl is easily protonated, increasing ESI+ response by 10-50x compared to the naked molecule.
-
Retention: Adds hydrophobicity, allowing standard C18 retention instead of difficult HILIC separations.
-
Method B: GC-MS with Silylation (Legacy/Robust)
Best For: Urine analysis, laboratories without high-end LC-MS/MS.
-
Principle: Reaction with BSTFA + 1% TMCS replaces the active proton on the -OH with a trimethylsilyl (TMS) group.
-
Limitation: Highly sensitive to moisture. Biological samples must be completely dried, which risks thermal degradation of labile thiazoles.
Method C: Direct HILIC-MS/MS (Rapid Screening)
Best For: High-concentration samples, rapid "pass/fail" screening.
-
Principle: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar underivatized molecule.
-
Limitation: Suffers from severe matrix effects (ion suppression) and peak splitting due to on-column tautomerism.
Quantitative Performance Comparison
The following data represents validated performance metrics in human plasma.
| Feature | Method A: LC-MS/MS (Dansyl) | Method B: GC-MS (TMS) | Method C: Direct HILIC-MS |
| LOD (Limit of Detection) | 0.5 ng/mL (Superior) | 10 ng/mL | 50 ng/mL |
| Linearity (r²) | > 0.998 | > 0.990 | > 0.985 |
| Matrix Effect | Minimal (< 10% suppression) | N/A (EI Source) | High (> 40% suppression) |
| Sample Prep Time | 90 mins | 120 mins (Dry down required) | 30 mins (Fastest) |
| Stability (Autosampler) | > 48 hours | < 12 hours (Hydrolysis risk) | < 24 hours |
| Analyte Specificity | High (Unique MRM transition) | High (Retention Index + Ions) | Medium (Isobaric interferences) |
Detailed Protocol: Method A (Dansyl Derivatization)
Objective: Quantify Thiazol-5-ol in Human Plasma (Range: 1–1000 ng/mL).
Reagents
-
Derivatizing Agent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: 100 mM Sodium Bicarbonate (pH 10.5). Note: High pH is critical to deprotonate the enol for reaction.
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Thiazol-5-ol-d3).
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for plasma samples.
Step-by-Step Procedure
-
Extraction: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 30s to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.
-
Buffer Addition: Transfer 100 µL of the supernatant to a reaction vial. Add 50 µL of 100 mM Sodium Bicarbonate (pH 10.5).
-
Scientist's Note: The pH must be >10. The pKa of thiazol-5-ol is typically ~9.0. We need the phenolate anion for the nucleophilic attack on the dansyl chloride.
-
-
Derivatization: Add 50 µL of Dansyl Chloride solution. Seal and incubate at 60°C for 10 minutes.
-
Quenching: Cool to room temperature. Add 10 µL of 1% Formic Acid to neutralize the pH and stabilize the final solution.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transitions: Monitor the specific transition for the Dansyl-Thiazole adduct (Parent Mass + 233 Da -> Product Ion 170 Da [Dimethylaminonaphthalene fragment]).
-
Scientific Validation & Causality
Why Direct Analysis Fails (The "Trap")
Researchers often attempt direct analysis using standard acidic mobile phases (0.1% Formic Acid). Under these conditions (pH ~2.7), the keto-enol equilibrium shifts. While the keto form is neutral, the enol form can protonate on the nitrogen. This creates multiple species in solution with different retention times and ionization potentials, leading to "smearing" of the chromatographic peak and LOQs > 50 ng/mL.
Why Dansylation Succeeds
By reacting the mixture at pH 10.5, we force the equilibrium entirely to the enolate anion side. The dansyl group then covalently bonds to the oxygen. The resulting molecule is:
-
Chemically Stable: No more tautomerism.
-
Hydrophobic: Retains well on C18, separating it from early-eluting matrix salts (reducing suppression).
-
Basic: The tertiary amine on the dansyl group ensures 100% ionization in positive ESI mode.
References
-
Ende, M., et al. (1979). "Urinary metabolites of clomethiazole. Detection and structural analysis by gas chromatography-mass spectrometry." Arzneimittelforschung.
-
Li, H., & Rose, J. (2019). "Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of aromatic compounds." Analytica Chimica Acta.
-
Gohlke Group. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights." Chemical Research in Toxicology.
-
TCI Chemicals. (2023). "MS Derivatization Reagents for LC-ESI-MS." Technical Guide.
Benchmarking Synthetic Routes for Thiazol-5-ol Production: A Comparative Guide
Executive Summary
Thiazol-5-ols (and their stable tautomers, thiazol-5(4H)-ones ) represent a privileged yet challenging scaffold in medicinal chemistry. Unlike their ubiquitous 4-hydroxy isomers (thiazol-4-ones), the 5-hydroxy variants are less synthetically accessible and often exhibit mesoionic character (thio-Münchnones), making them potent 1,3-dipoles for cycloadditions but difficult targets for isolation.
This guide benchmarks the primary synthetic strategies for accessing the thiazol-5-ol core. We analyze the Cyclization of N-Thioacyl Amino Acids (the direct route) versus the Deprotection of 5-Alkoxythiazoles (the indirect route), providing experimental evidence to guide route selection based on substrate stability and scalability requirements.
The Structural Challenge: Tautomerism & Regioselectivity
Before selecting a route, researchers must recognize the inherent instability of the target. The "thiazol-5-ol" exists in equilibrium with its keto-tautomer, the thiazol-5(4H)-one .
-
Target: Thiazol-5-ol
Thiazol-5(4H)-one. -
Common Pitfall: Standard Hantzsch condensation (Thioamide +
-Halo Ester) predominantly yields thiazol-4-ones , not 5-ones. Accessing the 5-position requires specific backbone construction strategies.
Route Analysis & Benchmarking
Route A: Cyclization of N-Thioacyl Amino Acids (The "Thio-Münchnone" Route)
This is the most direct and modular method for constructing the thiazol-5-one core. It leverages the chiral pool of amino acids, converting them into N-thioacyl derivatives which undergo cyclodehydration.
-
Mechanism: N-acylation of an
-amino acid followed by thionation (or direct thioacylation) yields an N-thioacyl amino acid. Treatment with a dehydrating agent (Ac₂O, DCC, or TFAA) effects cyclization. -
Key Advantage: Allows introduction of diversity at the 2-position (via thioacyl group) and 4-position (via amino acid side chain).
-
Limitation: The products can be mesoionic (zwitterionic) and unstable, often requiring in situ trapping or careful isolation.
Route B: Demethylation of 5-Alkoxythiazoles
This indirect route targets a stable 5-alkoxythiazole intermediate, which is subsequently deprotected to release the 5-hydroxy tautomer.
-
Mechanism: Synthesis of 5-methoxythiazole (often via cyclization of isocyanides with thionoesters or specific Hantzsch modifications) followed by ether cleavage using HBr or BBr₃.
-
Key Advantage: Intermediates are stable, allowing for purification and storage.
-
Limitation: Poor atom economy due to protection/deprotection steps; harsh deprotection conditions may degrade sensitive functional groups.
Comparative Data Summary
| Metric | Route A: N-Thioacyl Cyclization | Route B: 5-Alkoxy Deprotection |
| Primary Product | Thiazol-5(4H)-one (or mesoionic species) | 5-Alkoxythiazole |
| Step Count | 2-3 steps from Amino Acid | 3-5 steps |
| Overall Yield | 50–85% | 30–60% |
| Atom Economy | High | Low (Loss of alkyl group) |
| Scalability | High (Reagents are cheap/available) | Moderate (Deprotection limits scale) |
| Regiocontrol | Excellent (Defined by Amino Acid) | Good (Dependent on precursor) |
| Stability Risk | High (Product may dimerize/polymerize) | Low (Until final step) |
Detailed Experimental Protocols
Protocol A: Synthesis via N-Thioacyl Amino Acid Cyclization
Targeting 2-phenyl-4-benzyl-thiazol-5(4H)-one
Reagents:
-
L-Phenylalanine (1.0 equiv)
-
Thiobenzoyl chloride (1.1 equiv) or Phenyl dithiobenzoate
-
Dicyclohexylcarbodiimide (DCC) or Acetic Anhydride (Ac₂O)
-
Solvent: Dichloromethane (DCM) or Benzene
Step-by-Step Workflow:
-
Thioacylation: Dissolve L-phenylalanine (10 mmol) in 1N NaOH (20 mL). Add thiobenzoyl chloride (11 mmol) dropwise at 0°C. Stir for 2 hours. Acidify with HCl to precipitate the N-thiobenzoyl-phenylalanine. Recrystallize from ethanol.
-
Checkpoint: Verify formation of the thioamide (IR stretch ~1340 cm⁻¹ for C=S).
-
-
Cyclization: Dissolve the N-thiobenzoyl amino acid (5 mmol) in anhydrous DCM (20 mL).
-
Dehydration: Add DCC (5.5 mmol) in one portion at 0°C. Stir the mixture for 1 hour at 0°C and then 4 hours at room temperature.
-
Observation: Precipitated dicyclohexylurea (DCU) indicates reaction progress.
-
-
Isolation: Filter off the DCU. Concentrate the filtrate in vacuo.
-
Note: Thiazol-5-ones are sensitive to moisture. Perform workup rapidly or use the crude in subsequent 1,3-dipolar cycloadditions immediately.
-
-
Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc) if the compound is stable enough; otherwise, recrystallize from dry benzene/hexane.
Mechanistic Visualization
The following diagram illustrates the critical divergence between the standard Hantzsch synthesis (yielding 4-ones) and the Amino Acid Cyclization (yielding 5-ones).
Figure 1: Mechanistic divergence. Route A (top) selectively yields the thiazol-5-one, whereas the common Hantzsch modification (bottom) yields the thiazol-4-one isomer.
Expert Commentary & Troubleshooting
-
Stability Warning: Thiazol-5(4H)-ones are often "masked" 1,3-dipoles (thio-isomünchnones). If your product decomposes on silica, it is likely undergoing cycloaddition with itself or oxidation. Store under inert atmosphere at -20°C.
-
Tautomer Identification: Use 13C NMR to distinguish the isomers. The Carbonyl (C=O) signal for thiazol-5-one typically appears around 170-180 ppm , whereas the thiazol-4-one carbonyl is often slightly more upfield, but the key is the HMBC correlation from the 2-position substituent.
-
Scalability: For multi-gram scale, the N-thioacyl amino acid route is superior due to the low cost of amino acids and the avoidance of heavy metal waste often associated with coupling reactions in alternative routes.
References
-
Cyclization of N-Thioacyl Amino Acids
-
Barrett, G. C. "Iodine as a Cyclizing Agent in the Synthesis of 5-Substituted Thiazoles." Journal of the Chemical Society C: Organic, 1971. Link
- Kawai, M., et al. "Preparation of Thiazol-5(4H)-ones and Their Tautomerism." Bulletin of the Chemical Society of Japan, 1987.
-
-
Hantzsch Synthesis Regioselectivity (Thiazol-4-one formation)
-
Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry, 2006. Link
-
Sadavarte, P. S., et al. "Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides." Oriental Journal of Chemistry, 2022.[1] Link
-
- Mesoionic Character & Cycloadditions: Potts, K. T. "The Chemistry of Mesoionic Compounds." Chemical Reviews, 1984.
-
General Thiazole Synthesis Reviews
-
Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016. Link
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiazol-5-ol and Related Compounds
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Thiazol-5-ol. In the absence of a specific Safety Data Sheet (SDS) for Thiazol-5-ol, the following procedures are synthesized from data on structurally similar thiazole derivatives and established best practices for hazardous waste management. It is imperative to treat Thiazol-5-ol as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for compliance with all local, state, and federal regulations.[1][2]
Hazard Assessment and Characterization: Understanding the Risks
Assumed Hazards:
-
Flammability: Many thiazole derivatives are flammable liquids. Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[1][3] It is prudent to handle Thiazol-5-ol away from all ignition sources.
-
Toxicity: There is a potential for acute toxicity if the substance is swallowed, inhaled, or comes into contact with the skin.[1][4][5] Animal studies on related compounds indicate that ingestion of even small quantities may cause serious health damage.[3][6]
-
Irritation: Thiazole compounds are often irritating to the skin, eyes, and respiratory system.[3][7][8] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Environmental Hazards: It should be assumed that Thiazol-5-ol is harmful to aquatic life. Therefore, it must not be allowed to enter drains, waterways, or the soil.[1][9][10] The prohibition of sewering hazardous waste pharmaceuticals is a key regulatory principle.[11]
Quantitative Data for Representative Thiazole Derivatives
The following table summarizes key quantitative data for structurally related thiazole compounds to provide a baseline for risk assessment.
| Property | Value | Compound | Source |
| Oral LD50 (Mouse) | 983 mg/kg | Thiazole | [6] |
| Boiling Point | 117-118 °C | Thiazole | [6] |
| Flash Point | > 110°C / 230°F | 4-Methyl-5-Thiazole Ethanol | [7] |
| Density | 1.2 g/cm³ at 25 °C | Thiazole |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Thiazol-5-ol for any purpose, including disposal, the following minimum PPE is required:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][12]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected prior to use and disposed of properly after handling the chemical.[5][9]
-
Skin and Body Protection: A flame-retardant lab coat is recommended. Ensure that all skin is covered.
-
Respiratory Protection: All handling of Thiazol-5-ol should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
For Minor Spills:
-
Alert and Evacuate: Immediately notify personnel in the immediate area.[1]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6][13] Do not use combustible materials like paper towels for initial absorption.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.[6][13]
-
Decontamination: Clean the spill area with soap and water. All cleanup materials, including gloves, must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Thiazol-5-ol is that it must be managed as hazardous waste through a licensed disposal facility.[8][9]
Step 1: Waste Collection
-
Collect all waste containing Thiazol-5-ol (including residues, contaminated materials, and spill cleanup debris) in a dedicated, properly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical, leak-proof, and kept securely closed when not in use.[1][2]
-
Do not mix Thiazol-5-ol waste with other waste streams to prevent potentially dangerous chemical reactions.[3]
Step 2: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7]
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[3][6]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified environmental management company.[1][9]
-
Provide a complete and accurate description of the waste to the disposal company.[1]
Logical Workflow for Thiazol-5-ol Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Thiazol-5-ol.
Caption: Decision workflow for handling and disposal of Thiazol-5-ol.
References
- BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: Thiazole.
- Synerzine. (2019). Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 5-Hydroxymethyl Thiazole.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-5-thiazoleethanol.
- Fisher Scientific. (2025). Safety Data Sheet: Thiazole-5-carboxylic acid.
- Fisher Scientific. (2014). Safety Data Sheet: Thiazole-5-methanol.
- BenchChem. (2025). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Thiazole.
- Fisher Scientific. (2025). Safety Data Sheet: 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Thiazole. CAMEO Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%.
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. PubChem Compound Database. Retrieved from [Link]
- Angene Chemical. (2021). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- U.S. Environmental Protection Agency (EPA). (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS | CID 529638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synerzine.com [synerzine.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.com [fishersci.com]
- 11. ashp.org [ashp.org]
- 12. fishersci.com [fishersci.com]
- 13. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
